3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-7-6-10(8-17)12(18-11)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBJGTZOLLOWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine as a Therapeutic Scaffold
The following technical guide details the therapeutic landscape, synthesis, and pharmacological profiling of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine . This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
3-cyano-2-phenyl-6-(trifluoromethyl)pyridine represents a privileged pharmacophore in modern drug discovery. It combines the metabolic stability of the trifluoromethyl-pyridine motif with the orientational rigidity of a biaryl system. This scaffold is not a single drug but a chemotype —a core structural template used to generate libraries of bioactive molecules.
Its primary therapeutic utility lies in Kinase Inhibition (Oncology) and TRP Channel Modulation (Neurology) . The electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position blocks metabolic oxidation (CYP450 shielding), while the 3-cyano (-CN) group serves as a critical hydrogen-bond acceptor or a reversible covalent warhead in active sites.
Chemical Architecture & Pharmacophore Analysis
Structural Logic
The molecule functions as a "molecular clamp," orienting side chains into specific hydrophobic pockets of target proteins.
| Moiety | Function in Drug Design |
| 6-Trifluoromethyl (-CF₃) | Metabolic Shield: Blocks the labile 6-position from oxidative metabolism.Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration. |
| 3-Cyano (-CN) | Polar Handle: Acts as a weak H-bond acceptor (interaction with Ser/Thr residues).Electronic Tuning: Lowers the pKa of the pyridine nitrogen, modulating solubility. |
| 2-Phenyl Ring | Hydrophobic Anchor: Engages in |
Therapeutic Applications
Oncology: Multi-Kinase Inhibition (VEGFR/HER2)
This scaffold is a bioisostere of the diaryl-urea class (e.g., Sorafenib). Derivatives of this core function as Type II kinase inhibitors.
-
Mechanism: The pyridine nitrogen binds to the kinase hinge region (ATP-binding site). The 2-phenyl group extends into the hydrophobic back pocket, while the 3-cyano group interacts with the gatekeeper residue.
-
Target Specificity: High potency observed against VEGFR-2 (Angiogenesis) and HER2 (Breast Cancer).
-
Key Insight: The 6-CF₃ group is critical for preventing rapid clearance, allowing sustained inhibition of tumor vascularization.
Neurology: TRPM8 Antagonism (Migraine & Pain)
The 6-(trifluoromethyl)pyridine moiety is a validated pharmacophore for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.
-
Clinical Relevance: TRPM8 is a cold-sensing ion channel implicated in cold allodynia and migraine.
-
Role of Scaffold: The 2-phenyl-6-CF₃ core mimics the "icilin-like" binding mode but acts as an antagonist, blocking calcium influx in sensory neurons.
-
Reference Compound: Structurally related to AMG 333 (Amgen), a clinical candidate for migraine, which utilizes a 6-CF₃-pyridine core to optimize pharmacokinetic (PK) properties.
Synthesis Protocols
Protocol: Regioselective Synthesis via Suzuki Coupling
Objective: Synthesize 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine from 2-chloro precursor.
Reagents:
-
Substrate: 2-chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 2-Chloro-precursor)
-
Coupling Partner: Phenylboronic acid (
eq) -
Catalyst:
( mol%) -
Base:
( eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the 2-chloro substrate, phenylboronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane/water mixture.
-
Catalysis: Add the Palladium catalyst under a positive stream of Argon.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours . Monitor via LC-MS (Target Mass: ~248.05 Da).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine (
), dry over , and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc gradient 90:10 to 70:30).
Self-Validation Check:
-
Success Indicator: Disappearance of the characteristic Cl-isotope pattern (3:1 ratio) in MS; appearance of the biphenyl-like UV spectrum.
-
Failure Mode: If homocoupling of boronic acid occurs (biphenyl formation), reduce catalyst load or switch to
.
Visualizations
Synthesis Workflow (DOT Diagram)
Caption: Regioselective synthesis via Suzuki-Miyaura coupling ensures the integrity of the 6-CF3 group.
Mechanism of Action: Kinase Inhibition (DOT Diagram)
Caption: Structural basis for kinase inhibition, highlighting the pharmacophoric contributions of each moiety.
References
-
Discovery of TRPM8 Antagonist AMG 333. Journal of Medicinal Chemistry. (2018). Describes the optimization of 6-trifluoromethylpyridine scaffolds for migraine.
-
Synthesis and Application of Trifluoromethylpyridines. Journal of Pesticide Science. (2020). Detailed review of the synthesis and stability of the 6-CF3-pyridine core.
-
Anticancer Activity of Cyanopyridines. Molecules. (2015). Evaluation of 2-amino-3-cyanopyridine derivatives against MCF-7 and HepG2 cell lines.
-
Suzuki Coupling of Chloropyridines. Organic Syntheses. Standard protocols for palladium-catalyzed cross-coupling of heteroaryl chlorides.
Technical Guide: Structure-Activity Relationship of 6-Trifluoromethyl Nicotinonitriles
The following technical guide details the structure-activity relationship (SAR), synthetic pathways, and biological applications of 6-trifluoromethyl nicotinonitriles.
Executive Summary
6-Trifluoromethyl nicotinonitrile (5-cyano-2-(trifluoromethyl)pyridine) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its value stems from the synergistic interplay between three core structural features:
-
The Pyridine Core: A semi-polar aromatic template that improves water solubility compared to benzene analogs.
-
The 6-Trifluoromethyl Group (
): A metabolic shield that blocks oxidative metabolism at the susceptible 6-position while significantly increasing lipophilicity ( ) and electron deficiency. -
The 3-Nitrile Group (
): A versatile functional handle that serves either as a precursor (to amines, acids, heterocycles) or as a "warhead" for covalent interactions with cysteine proteases.
This guide analyzes the SAR of this scaffold, focusing on how the electron-withdrawing nature of the 6-
Physicochemical & Electronic SAR
The structure-activity relationship of this scaffold is dominated by the electronic perturbation of the pyridine ring.
Electronic "Push-Pull" Dynamics
The 6-
-
Impact on C-2 Reactivity: The electron deficiency makes the C-2 position (ortho to the nitrile, para to the
) highly susceptible to Nucleophilic Aromatic Substitution ( ). If a leaving group (e.g., Cl, F) is present at C-2, it can be displaced by amines or alkoxides under mild conditions. -
Impact on Nitrile Electrophilicity: The 6-
group inductively pulls electron density from the ring, which in turn increases the electrophilicity of the nitrile carbon. This enhances its reactivity toward nucleophiles (e.g., cysteine thiols in proteases or hydride reducing agents).
Lipophilicity and Metabolic Stability
-
Metabolic Blocking: The 6-position of nicotinic acid derivatives is a primary site for oxidative metabolism (hydroxylation by aldehyde oxidase). The bulky, fluorinated
group sterically and electronically blocks this position, extending the half-life ( ) of the molecule in vivo. -
Membrane Permeability: The
group increases the partition coefficient ( ), facilitating the penetration of the blood-brain barrier (BBB) or insect cuticle, which is critical for CNS drugs and agrochemicals respectively.
Synthetic Pathways
Accessing the 6-trifluoromethyl nicotinonitrile core requires specialized methodologies due to the difficulty of introducing
Route A: Cyclization (De Novo Synthesis)
This route is preferred for generating 2-amino or 2-oxo derivatives. It involves the condensation of fluorinated enones with malononitrile.
Mechanism:
-
Michael Addition: Malononitrile attacks the
-carbon of the trifluoromethyl enone. -
Cyclization: The amino group attacks the carbonyl/nitrile to close the ring.
-
Aromatization: Oxidative aromatization (often spontaneous or with DDQ) yields the pyridine.
Route B: Functional Group Interconversion
Starting from commercially available 2-chloro-6-(trifluoromethyl)nicotinic acid :
-
Amidation: Conversion of acid to primary amide (
). -
Dehydration: Treatment with
or converts the amide to the nitrile ( ).[1][2]
Visualization: Synthetic Workflow
Figure 1: Primary synthetic routes to the 6-trifluoromethyl nicotinonitrile scaffold and its downstream applications.
Biological Applications & Case Studies
Case Study: Cathepsin K Inhibitors (Osteoporosis)
Cathepsin K is a cysteine protease involved in bone resorption. Inhibitors often require an electrophilic "warhead" to form a reversible covalent bond with the active site cysteine (Cys25).
-
Mechanism: The nitrile group of 6-trifluoromethyl nicotinonitrile can act as this warhead. The electron-withdrawing 6-
group enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the thiolate anion of Cys25 to form a thioimidate adduct. -
SAR Insight: While aliphatic nitriles are more common in clinical candidates (e.g., Odanacatib), aromatic nitriles like this scaffold offer a rigidified alternative where the
group fine-tunes the reactivity, preventing irreversible non-specific binding while ensuring potency.
Case Study: TRPV1 Antagonists (Pain Management)
In the development of TRPV1 antagonists, the 6-trifluoromethyl nicotinonitrile scaffold often serves as a precursor to the (6-(trifluoromethyl)pyridin-3-yl)methylamine moiety.
-
Role: The scaffold acts as a lipophilic anchor.[3] The
group sits in a hydrophobic pocket of the TRPV1 receptor. -
Protocol: The nitrile is reduced (e.g., via Raney Nickel or
) to the primary amine, which is then coupled to a vanilloid-mimic core. -
SAR: Substitution at the 2-position (e.g., with small alkyl groups) often decreases potency due to steric clash, whereas the 6-
is essential for high affinity binding.
Agrochemicals (Insecticides/Molluscicides)
Derivatives such as 2-amino-6-trifluoromethyl nicotinonitrile have shown potent activity against agricultural pests (e.g., Mythimna separata and land snails).
-
Mechanism: These compounds often act as nicotinic acetylcholine receptor (nAChR) modulators. The 2-amino group mimics the acetylcholine nitrogen, while the electron-deficient ring ensures strong interaction with the receptor sub-sites.
Experimental Protocols
Protocol 5.1: Synthesis of 2-Amino-4-aryl-6-(trifluoromethyl)nicotinonitrile
Target: Agrochemical Precursor
-
Reagents:
-
(E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ammonium Acetate (
, 2.0 equiv) -
Solvent: Ethanol or Acetic Acid.
-
-
Procedure:
-
Dissolve the trifluoromethyl enone and malononitrile in ethanol (0.5 M concentration).
-
Add ammonium acetate.
-
Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
-
Validation:
-
IR: Look for distinct nitrile peak at ~2220
and amine doublets at 3300–3400 . -
1H NMR: Characteristic singlet for the pyridine H-5 proton (if 4-substituted) or doublets for H-4/H-5.
-
Protocol 5.2: Cysteine Protease Inhibition Assay (Fluorescence)
Target: Evaluation of Nitrile Warhead Activity
-
Reagents:
-
Recombinant Human Cathepsin K.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.
-
-
Procedure:
-
Incubate Cathepsin K (1-5 nM) with varying concentrations of the 6-trifluoromethyl nicotinonitrile derivative (0.1 nM to 10
M) in buffer for 30 minutes at room temperature (allows thioimidate formation). -
Add substrate Z-Phe-Arg-AMC (10-50
M). -
Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 20 minutes.
-
Analysis: Plot
vs. [Inhibitor] to determine . For covalent reversible inhibitors, time-dependency should be checked.
-
SAR Visualization Map
The following diagram summarizes the impact of substituents on the core scaffold.
Figure 2: Structure-Activity Relationship Map of the 6-trifluoromethyl nicotinonitrile scaffold.
References
-
Synthesis & Agrochemicals: Channapur, M., et al. (2017). "An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids." ResearchGate.
-
Cathepsin K Inhibitors: Guan, X., et al. (2025). "Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective." Future Medicinal Chemistry.
-
TRPV1 Antagonists: Lee, J., et al. (2010). "Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region." Bioorganic & Medicinal Chemistry.
-
Molluscicidal Activity: Abdel-Rahman, et al. (2022).[4] "Design, Synthesis... of New Nicotinonitrile Derivatives against Land Snails." Molecules.
-
Nitrile Reactivity: "Reactivity of Nitriles - Chemistry LibreTexts."
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. CAS 386704-06-9: 2-Chloro-6-trifluoromethyl-nicotinonitrile [cymitquimica.com]
- 4. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Fluorination of Pyridine Scaffolds in Medicinal Chemistry
[1]
Executive Summary
The pyridine ring is one of the most privileged scaffolds in FDA-approved therapeutics, appearing in over 100 marketed drugs.[1] However, the native pyridine ring often suffers from rapid oxidative metabolism (via CYP450) and high basicity, which can lead to poor pharmacokinetic (PK) profiles and off-target toxicity. Strategic fluorination—placing fluorine atoms at specific positions on the pyridine ring—is a high-impact medicinal chemistry tactic. It modulates pKa, blocks metabolic "soft spots," and alters lipophilicity (LogP) without significantly changing steric bulk. This guide details the physicochemical rationale, synthetic methodologies, and experimental protocols for deploying fluorinated pyridine scaffolds in drug discovery.
Part 1: Physicochemical Impact & Rationale[3]
The introduction of fluorine into a pyridine scaffold is not merely a steric substitution (H vs. F van der Waals radii: 1.20 Å vs. 1.47 Å) but a profound electronic modulation.
Modulation of Basicity (pKa)
The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (
-
2-Fluoropyridine: The fluorine atom adjacent to the nitrogen creates a significant dipole-dipole repulsion with the nitrogen lone pair, drastically reducing basicity (pKa drops from ~5.2 to ~ -0.44).
-
3-Fluoropyridine: The inductive effect is distance-dependent, resulting in a moderate reduction in basicity (pKa ~ 3.0).
Metabolic Stability
Native pyridines are prone to N-oxidation and C-oxidation.
-
Blocking C-Oxidation: Fluorine acts as a metabolic blocker at the C2 and C3 positions, preventing CYP450-mediated hydroxylation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to oxidative cleavage.
-
Blocking N-Oxidation: By lowering the electron density on the nitrogen (lowering pKa), fluorination reduces the nucleophilicity of the nitrogen, making it less susceptible to N-oxidation by metabolic enzymes.
Physicochemical Data Summary
| Scaffold | Structure | pKa (Conjugate Acid) | LogP (approx.)[2] | Metabolic Liability (Major) |
| Pyridine | C5H5N | 5.23 | 0.65 | N-oxidation, C-hydroxylation |
| 2-Fluoropyridine | 2-F-C5H4N | -0.44 | 0.80 | Highly Stable (N-oxidation blocked) |
| 3-Fluoropyridine | 3-F-C5H4N | 2.97 | 0.80 | Stable (C3 blocked) |
| 2,6-Difluoropyridine | 2,6-F2-C5H3N | < -2.0 | 0.95 | Extremely Stable |
Logic Diagram: The "Fluorine Scan" Effect
Caption: Mechanistic impact of regioselective fluorination on pyridine physicochemical properties.
Part 2: Strategic Synthesis
Synthesizing fluorinated pyridines requires choosing between Early-Stage (using fluorinated building blocks) and Late-Stage (direct fluorination of complex scaffolds) approaches.
Early-Stage: Nucleophilic Aromatic Substitution (SNAr) & Halex
The Halex (Halogen Exchange) reaction is the industrial standard for converting chloropyridines to fluoropyridines.
-
Mechanism: SNAr.
-
Reagents: Anhydrous KF or CsF.
-
Solvents: Polar aprotic (DMSO, Sulfolane, NMP).
-
Challenges: Requires high temperatures (>150°C) and electron-deficient substrates (e.g., 2-chloropyridine activated by electron-withdrawing groups like -CN, -NO2, or -CF3).
Late-Stage: Direct C-H Fluorination
For complex molecules where building blocks are unavailable, direct C-H fluorination is preferred.
-
Radical Approaches: Minisci-type reactions using photoredox catalysis.
-
Ag(II) Mediated: The Hartwig method using AgF2 allows for highly selective fluorination at the C2 position of pyridines under mild conditions.
Synthetic Decision Tree
Caption: Strategic decision matrix for selecting the optimal fluorination methodology.
Part 3: Experimental Protocols
Protocol A: Late-Stage C2-Fluorination (AgF2 Method)
Adapted from Fier & Hartwig (Science, 2013). Application: Direct conversion of complex pyridine derivatives to 2-fluoropyridines.
Reagents:
-
Substrate (1.0 equiv)
-
Silver(II) Fluoride (AgF2) (2.0 - 3.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a dried reaction vial with the pyridine substrate (0.5 mmol).
-
Solvent: Add anhydrous MeCN (5.0 mL, 0.1 M concentration).
-
Reagent Addition: Add AgF2 (1.5 mmol, 3.0 equiv) in one portion. The reaction mixture will typically turn dark brown/black.
-
Reaction: Seal the vial and stir vigorously at ambient temperature (20-25°C) for 1-4 hours. Monitor by LC-MS for consumption of starting material.
-
Quench: Dilute the mixture with dichloromethane (DCM) and pour into a separatory funnel containing saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via silica gel flash chromatography.
-
Note: 2-Fluoropyridines are often less polar than the parent pyridine.
-
Protocol B: Scalable Halex Reaction (Building Block Synthesis)
Application: Synthesis of simple 2-fluoropyridine building blocks from 2-chloropyridines.
Reagents:
-
2-Chloropyridine derivative (1.0 equiv)
-
Potassium Fluoride (KF), spray-dried (2.0 - 3.0 equiv)
-
18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (catalytic)
-
Solvent: Sulfolane or DMSO (anhydrous)
Procedure:
-
Drying: Flame-dry a round-bottom flask under vacuum. It is critical that KF is "spray-dried" or dried under high vacuum at 150°C for 4 hours prior to use to remove trace water.
-
Mixing: Add the 2-chloropyridine (10 mmol), dry KF (20 mmol), and phase transfer catalyst (18-Crown-6, 1 mmol) to the flask.
-
Solvent: Add Sulfolane (10 mL).
-
Heating: Heat the mixture to 160-180°C under an argon atmosphere for 12-24 hours.
-
Safety: Use a blast shield; fluoride at high temp is corrosive to glass over time (though usually acceptable for single runs).
-
-
Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with diethyl ether (sulfolane is water-miscible but difficult to remove; ether extraction pulls the product out).
-
Distillation: For volatile fluoropyridines, fractional distillation is preferred over column chromatography.
Part 4: Case Studies in Drug Development
Apalutamide (Erleada)
-
Indication: Prostate Cancer.
-
Scaffold: Contains a 2-cyano-3-trifluoromethylpyridine ring.
-
Role of Fluorine: The -CF3 group at the 3-position (meta) serves two purposes: it increases lipophilicity to cross cell membranes and reach the androgen receptor, and it provides metabolic stability against ring oxidation. The adjacent nitrile group works in concert to lock the conformation.
Vericiguat (Verquvo)
-
Indication: Heart Failure.
-
Scaffold: Fluorinated 1H-pyrazolo[3,4-b]pyridine.
-
Role of Fluorine: A fluorine atom at the 5-position of the pyridine core (part of the fused system) blocks a primary site of oxidative metabolism, significantly extending the half-life (
) and allowing for once-daily dosing.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.[3] Link
-
Meanwell, M., et al. (2016).[4] A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide.[4] Angewandte Chemie International Edition, 55(42), 13244-13248. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[5][3][4][6][7][8][9][10] Chemical Society Reviews, 37, 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
FDA Approved Drug Products. (2024). Drugs@FDA: FDA-Approved Drugs Database.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 10. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile molecular weight and formula
This technical guide provides a comprehensive analysis of 2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.[1]
CAS No. 935520-37-9[1]
Part 1: Physicochemical Profile & Core Identity[1]
This molecule represents a "privileged scaffold" modification, combining the metabolic stability of a trifluoromethyl group with the electronic modulation of a nitrile, all anchored on a biaryl core.
Molecular Specifications
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₇F₃N₂ | Confirmed stoichiometry. |
| Molecular Weight | 248.20 g/mol | Average mass for stoichiometric calculations.[1] |
| Exact Mass | 248.0561 Da | Monoisotopic mass for HRMS identification.[1] |
| CAS Number | 935520-37-9 | Unique identifier for database retrieval. |
| LogP (Predicted) | 3.8 ± 0.4 | High lipophilicity due to the -CF₃ and phenyl ring.[1] |
| H-Bond Acceptors | 2 | Pyridine nitrogen (N1) and Nitrile nitrogen.[1] |
| H-Bond Donors | 0 | Aprotic structure; excellent membrane permeability.[1] |
| Topological Polar Surface Area | 36.7 Ų | < 140 Ų indicates high probability of BBB penetration.[1] |
Structural Analysis (Electronic & Steric)
-
6-Trifluoromethyl (-CF₃) : Acts as a metabolic block, preventing oxidative metabolism (e.g., by CYP450) at the sensitive 6-position.[1] It significantly lowers the basicity of the pyridine nitrogen via strong inductive electron withdrawal (
).[1] -
3-Carbonitrile (-CN) : Introduces a strong dipole moment and serves as a compact hydrogen bond acceptor.[1] In fragment-based drug discovery (FBDD), the nitrile can occasionally act as a "warhead" for reversible covalent targeting of cysteine residues, though in this scaffold, it primarily functions as an electronic modulator.[1]
-
2-Phenyl Ring : Provides a hydrophobic handle for
stacking interactions within a receptor pocket (e.g., kinase ATP-binding sites).[1] The biaryl twist angle is crucial for conformational fitting.[1]
Part 2: Synthetic Methodology (Protocol)
Retrosynthetic Logic
The target is disconnected at the C2–C1' bond.[1]
-
Electrophile : 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (Commercially available building block).[1]
-
Nucleophile : Phenylboronic acid.[1]
Experimental Protocol
Reaction Scale : 1.0 mmol basis.
-
Reagent Preparation :
-
Solvent & Deoxygenation (Critical Step) :
-
Catalysis :
-
Execution :
-
Work-up :
-
Purification :
Synthetic Pathway Visualization
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target molecule.
Part 3: Applications in Drug Discovery
Pharmacophore Utility
This molecule is rarely a final drug but serves as a critical intermediate or fragment in the development of:
-
Kinase Inhibitors : The 2-phenyl-pyridine motif mimics the adenine ring of ATP.[1] The 3-CN group can interact with the "gatekeeper" residue or hinge region backbone amides.[1]
-
P2X3 Receptor Antagonists : Used in chronic cough and pain management, where the electron-deficient pyridine core is essential for potency.[1]
-
Agrochemicals : The 6-CF₃ group is ubiquitous in modern herbicides (e.g., inhibiting phytoene desaturase) due to its environmental persistence and ability to penetrate waxy plant cuticles.[1]
Strategic Fluorination Logic
The placement of the trifluoromethyl group at position 6 is deliberate.[1]
-
Metabolic Stability : It blocks the most reactive site on the pyridine ring from nucleophilic attack or oxidative metabolism.[1]
-
Lipophilicity : It increases the LogP by ~1.2 units compared to a methyl group, driving the molecule into hydrophobic pockets of enzymes.[1]
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.
References
-
GuideChem . (n.d.).[1] 2-phenyl-6-(trifluoromethyl)nicotinonitrile Properties and CAS 935520-37-9. Retrieved from [1]
-
Sigma-Aldrich . (n.d.).[1] 6-(Trifluoromethyl)pyridine-3-carbonitrile (Precursor Data). Retrieved from [1]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 935520-37-9 (Analogues). Retrieved from [1]
-
Channapur, M., et al. (2017).[1] An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles. ResearchGate. Retrieved from
Sources
- 1. 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride | C13H10ClF3N2O2 | CID 45792100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electrophilic Pharmacophore: A Technical Guide and Safety Protocol for 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine
Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Content Focus: Physicochemical hazard profiling, mechanistic toxicology, and self-validating handling protocols.
Introduction: The Double-Edged Sword of Fluorinated Pyridines
In contemporary medicinal chemistry, decorating a pyridine core with trifluoromethyl (
3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine (also known as 2-phenyl-6-(trifluoromethyl)nicotinonitrile) represents a premium building block in this domain[1]. However, the exact electronic modifications that make it a valuable pharmacophore also impart significant chemical reactivity and toxicological hazards. As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic safety data sheets (SDS) and understanding the causality of its reactivity.
Physicochemical Properties and Hazard Profiling
The safety profile of a chemical is inextricably linked to its electronic structure. For 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine, the synergistic electron-withdrawing effects of the
Quantitative Data Summary
Table 1: Key Chemical, Physical, and Hazard Properties
| Property | Value / Description |
| Chemical Name | 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine |
| CAS Registry Number | 935520-37-9 |
| Molecular Formula | |
| Molecular Weight | 248.21 g/mol |
| Physical State | Crystalline Solid |
| GHS Hazard Classifications | Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Primary Target Organs | Respiratory system, Skin, Eyes |
Mechanistic Toxicology: The SNAr Paradigm
Why is this specific compound classified as a severe skin and respiratory irritant? The answer lies in its frontier molecular orbitals.
Standard pyridines are relatively stable, but the introduction of a
In a biological context, this electrophilicity is a direct hazard. If inhaled as a dust or absorbed through the skin, the compound can react with biological nucleophiles—specifically the thiol groups of cysteine residues or the primary amines of lysine residues in epidermal or respiratory proteins. This covalent adduct formation (haptenization) is the primary driver for the skin sensitization, cellular toxicity, and respiratory irritation observed with fluorinated cyanopyridines[2].
Mechanistic pathway of SNAr-mediated toxicity by electrophilic fluorinated pyridines.
Standard Operating Procedures (SOP): Safe Handling & Experimental Workflows
To mitigate the risks associated with its electrophilicity and to ensure synthetic success, handling 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine requires a meticulously designed, self-validating workflow. Do not treat this as a benign organic salt; treat it as an active electrophile.
Step-by-Step Self-Validating Protocol
Phase 1: Integrity Verification (The Self-Validation Step) Fluorinated cyanopyridines can undergo slow hydrolysis or degradation if exposed to ambient moisture or trace nucleophiles during prolonged storage.
-
Action: Dissolve a 1 mg sample in anhydrous
and acquire a NMR spectrum. -
Validation: A single, sharp singlet should be observed (typically around -68 ppm, depending on the exact calibration). The presence of secondary fluorine signals indicates degradation (e.g., nucleophilic displacement of the
group or ring-opening), mandating purification (e.g., recrystallization) before use.
Phase 2: Dispensing and Environmental Control
-
Action: Weigh the compound exclusively within a certified chemical fume hood or a negative-pressure glovebox. Wear double nitrile gloves, a chemically resistant lab coat, and safety goggles.
-
Causality: The high SNAr reactivity means that even microgram quantities on the skin can lead to protein haptenization and severe allergic dermatitis. The fume hood prevents inhalation of airborne particulates, mitigating STOT SE 3 (respiratory irritation) risks[3].
Phase 3: Anhydrous Reaction Execution
-
Action: Transfer the solid to an oven-dried Schlenk flask. Evacuate and backfill with ultra-high-purity Argon three times. Introduce anhydrous solvents (e.g., THF, DCM) via a syringe.
-
Causality: The cyano group is highly susceptible to hydration, forming an amide in the presence of adventitious water and trace acid/base catalysts. Argon is heavier than Nitrogen, providing a superior inert blanket over the solid during solvent addition.
Phase 4: Quenching and Decontamination
-
Action: Upon reaction completion, quench the mixture with a mild aqueous nucleophile (e.g., saturated sodium bicarbonate or a dilute amine wash) before standard extraction.
-
Causality: This step intentionally consumes any unreacted 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine, neutralizing its electrophilic hazard before the organic layer is handled on the open benchtop.
Step-by-step self-validating handling workflow for fluorinated cyanopyridines.
Emergency Protocols and Spill Management
In the event of a localized spill, rapid and chemically logical responses are required:
-
Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.
-
Neutralize: Do not use water, as it can spread the lipophilic powder. Cover the solid spill with a dry, inert absorbent (e.g., diatomaceous earth or sand).
-
Decontaminate: Sweep the absorbed material using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Waste."
-
Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water and soap for at least 15 minutes. The soap acts as a surfactant to remove the highly lipophilic compound, preventing further dermal penetration and SNAr-mediated sensitization.
References
- Guidechem. "2-phenyl-6-(trifluoromethyl)nicotinonitrile 935520-37-9 wiki". Guidechem Chemical Database.
- WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy". WuXi AppTec Biology.
- BLDpharm. "1214359-37-1 | 6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbonitrile Safety Information". BLD Pharm.
Sources
Methodological & Application
Suzuki coupling protocol for 2-chloro-6-(trifluoromethyl)nicotinonitrile
Technical Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6-(trifluoromethyl)nicotinonitrile
Executive Summary & Reactivity Profile
Substrate: 2-Chloro-6-(trifluoromethyl)nicotinonitrile CAS: 386704-06-9 (Isomer variations exist; verify structure) Core Challenge: The "Activated but Fragile" Paradox.
This substrate represents a unique challenge in cross-coupling chemistry.[1] The pyridine ring is profoundly electron-deficient due to the synergistic withdrawal of electron density by the nitrogen atom, the 3-cyano group, and the 6-trifluoromethyl group.
-
The Advantage: The C-Cl bond at the 2-position is highly activated toward oxidative addition by Palladium(0), often proceeding faster than in neutral aryl chlorides.
-
The Risk: The same activation makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (
) . Conventional Suzuki bases (OH⁻, alkoxides) can displace the chloride before the catalytic cycle begins, leading to hydroxypyridine or alkoxypyridine impurities. Furthermore, the nitrile group is prone to hydrolysis under vigorous aqueous basic conditions.
Strategic Directive: This protocol prioritizes high catalytic activity at lower temperatures to outcompete background
Mechanistic Insight & Decision Logic
The success of this reaction depends on balancing the rate of the catalytic cycle against the rate of background nucleophilic attack.
Figure 1: Mechanistic competition between the productive Suzuki cycle (Blue/Green) and the destructive
Optimization Matrix: Reagent Selection
The following matrix guides the selection of conditions based on the specific boronic acid partner.
| Component | Standard Protocol (Robust) | High-Efficiency Protocol (Sensitive/Steric) | Rationale |
| Catalyst | XPhos Pd G2 or | Standard: Robust, air-stable. High-Eff: Bulky biaryl phosphines accelerate oxidative addition, allowing reaction at 40-60°C to minimize | |
| Base | Carbonates are standard but can cause hydrolysis. Phosphates are milder and often superior for electron-deficient heterocycles. | ||
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene/Water | Dioxane is universal. THF allows lower temps. Toluene is used if the product is highly lipophilic. |
| Temp | 80 - 90 °C | 40 - 60 °C | CRITICAL: Lower temperature preserves the nitrile and prevents Cl displacement. |
Detailed Experimental Protocols
Protocol A: The "High-Fidelity" Method (Recommended)
Best for: Drug discovery scales (50 mg - 5 g), valuable intermediates, and preventing side reactions.
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: Potassium Phosphate Tribasic (
) (2.0 - 3.0 equiv) -
Solvent: THF/Water (10:1 ratio)
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven (120°C) or flame-dry under vacuum. Cool under a stream of Argon/Nitrogen.[2][3]
-
Solvent Degassing (The "Self-Validating" Step 1): Sparge the THF and Water separately with Argon for at least 15 minutes. Why? Oxygen kills the active Pd(0) species, stalling the reaction and allowing the base to slowly destroy your starting material via
. -
Charging: To the reaction vial, add:
-
Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Inject the degassed THF/Water mixture via syringe.
-
Reaction: Stir vigorously at 50 °C .
-
Note: Do not immediately heat to reflux. Monitor at 50°C. The activated chloride often reacts rapidly.
-
-
Monitoring (The "Self-Validating" Step 2): Check LCMS at 1 hour.
-
Success: Peak for Product (
). -
Warning: Peak for Hydrolysis (
, Mass = 188). If seen, lower temp and ensure anhydrous handling next time.
-
-
Workup: Dilute with EtOAc, wash with Brine (x2), dry over
, filter, and concentrate.
Protocol B: The "Standard" Method (Scale-up/Cost-Effective)
Best for: Simple aryl boronic acids, gram-scale batches where minor impurities are acceptable.
Reagents:
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, added as 2M aqueous solution) -
Solvent: 1,4-Dioxane[5]
Procedure:
-
Dissolve Substrate and Boronic Acid in Dioxane.
-
Add
.[2][6][7] -
Add degassed
(aq) solution. -
Heat to 80 °C under Argon.
-
Monitor closely; stop heating immediately upon consumption of starting material (typically 2-4 hours).
Troubleshooting: The Self-Validating System
Use this logic flow to diagnose failures based on LCMS/TLC data.
Figure 2: Diagnostic workflow for reaction optimization.
References
- Title: Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.
-
Reactivity of Electron-Deficient Pyridines
-
Microwave Assisted Protocols (Alternative)
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Base Sensitivity in Suzuki Coupling
- Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions.
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Catalytic Trifluoromethylation of 2-Phenylnicotinonitrile
This Application Note provides a comprehensive technical guide for the catalytic trifluoromethylation of 2-phenylnicotinonitrile . This substrate presents a classic "privileged scaffold" in medicinal chemistry (the biaryl system) but introduces specific electronic and steric challenges due to the electron-withdrawing nitrile group at the C3 position of the pyridine ring.
The guide details two distinct protocols:
-
Protocol A (Directed): Palladium-catalyzed ortho-selective C–H trifluoromethylation.
-
Protocol B (Innate): Photoredox-mediated radical trifluoromethylation (regiodivergent).
Introduction & Mechanistic Design
The incorporation of a trifluoromethyl (
Substrate Analysis: 2-Phenylnicotinonitrile[2]
-
Electronic Bias: The pyridine ring is highly electron-deficient due to the nitrogen atom and the electron-withdrawing nitrile (
) group at C3. Consequently, electrophilic or radical attack will preferentially occur on the relatively electron-rich phenyl ring . -
Steric Constraint: The C3-cyano group introduces steric bulk ortho to the biaryl bond. While less bulky than a methyl group, it can induce a twist in the biaryl axis, potentially affecting the planarity required for directed C–H activation.
-
Directing Group (DG): The pyridine nitrogen is a competent directing group for Pd(II) catalysis.
Strategic Pathways
We define two protocols based on the desired regioselectivity:
| Feature | Protocol A: Directed C–H Activation | Protocol B: Radical Photoredox |
| Catalyst | Palladium(II) Acetate | Ru(phen)₃Cl₂ or Organic Dye (Eosin Y) |
| Mechanism | Single Electron Transfer (SET) Radical Addition | |
| Selectivity | Exclusively ortho (C2') on Phenyl Ring | Mixture (para / ortho) on Phenyl Ring |
| Key Reagent | Electrophilic | Sodium Triflinate (Langlois Reagent) |
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways available for this substrate.
Figure 1: Divergent synthetic pathways for the trifluoromethylation of 2-phenylnicotinonitrile. Protocol A leverages the pyridine nitrogen for directed ortho-functionalization, while Protocol B utilizes innate electronic bias for para-functionalization.
Protocol A: Palladium-Catalyzed Ortho-Trifluoromethylation
This method is the "Gold Standard" for SAR generation where site definition is critical. It utilizes the pyridine nitrogen to direct the palladium catalyst to the C2' position.
Materials
-
Substrate: 2-Phenylnicotinonitrile (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [
] (10 mol%) -
Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
-
Additive: Copper(II) Acetate [
] (0.5 equiv) - Promotes high-valent Pd cycle. -
Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)
-
Temperature: 80–100 °C
Step-by-Step Procedure
-
Setup: In a 15 mL pressure vial equipped with a magnetic stir bar, add 2-phenylnicotinonitrile (0.5 mmol, 90 mg),
(11.2 mg, 10 mol%), and (45 mg, 0.5 equiv). -
Reagent Addition: Add Togni Reagent II (237 mg, 0.75 mmol).
-
Solvation: Add anhydrous DCE (2.0 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the reaction block to 90 °C. Stir vigorously (800 rpm) for 16–24 hours.
-
Checkpoint: The reaction mixture typically turns from orange to dark brown/black.
-
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove metal residues. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).
Optimization Data (Representative)
Table 1: Effect of Solvent and Additive on Yield
| Entry | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Yield (Isolated) |
| 1 | None | DCE | 80 | <5% | |
| 2 | DCE | 100 | 45% | ||
| 3 | DCE | 90 | 78% | ||
| 4 | AcOH | 100 | 72% | ||
| 5* | Toluene | 100 | 30% |
*Note: Non-polar solvents like toluene are less effective for the charged intermediates in the Pd(II)/Pd(IV) cycle.
Protocol B: Photoredox Innate Trifluoromethylation
This method is milder, uses cheaper reagents, and avoids heavy metal scavengers (if organic dyes are used). It is ideal for late-stage functionalization where ortho-selectivity is not strictly required.
Materials
-
Substrate: 2-Phenylnicotinonitrile (1.0 equiv)
-
Radical Source: Sodium Triflinate (Langlois Reagent,
) (3.0 equiv) -
Photocatalyst:
(2 mol%) OR Eosin Y (5 mol%) -
Oxidant:
(Potassium persulfate) (2.0 equiv) - Essential for re-oxidizing the photocatalyst and generating the radical. -
Solvent: Acetonitrile/Water (
, 2:1) -
Light Source: Blue LEDs (450 nm, ~24 W)
Step-by-Step Procedure
-
Setup: In a Pyrex reaction tube, combine 2-phenylnicotinonitrile (0.5 mmol),
(234 mg, 1.5 mmol), and (270 mg, 1.0 mmol). -
Catalyst: Add
(7 mg, 2 mol%). -
Solvation: Add
(2 mL) and distilled water (1 mL). -
Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).
-
Irradiation: Seal the tube and place it 2–3 cm from the Blue LED source. Stir at room temperature for 12 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (
). Dry combined organics over . -
Purification: Isolate via chromatography.
-
Expectation: You will likely observe a mixture of para-
(major) and ortho- (minor) isomers on the phenyl ring.
-
Troubleshooting & Critical Notes
Steric Hindrance of the Nitrile Group
The 3-cyano group on the pyridine ring exerts a "buttressing effect." While not as bulky as a methyl group, it may prevent the phenyl ring from achieving perfect coplanarity with the pyridine.
-
Impact: This slows down the cyclopalladation step in Protocol A.
-
Solution: If conversion is low in Protocol A, increase temperature to 110 °C and switch solvent to Pivalic Acid (
), which is known to accelerate C–H activation via a concerted metalation-deprotonation (CMD) mechanism.
Regioselectivity Confirmation
Always validate the regiochemistry using ¹⁹F NMR and ¹H-¹H NOESY .
-
Ortho-Product (Protocol A): Look for NOE correlation between the pyridine C4-H and the phenyl C3'-H (neighbor to
). -
Para-Product (Protocol B): The phenyl ring protons will show a symmetrical splitting pattern (AA'BB') if no other substituents are present.
Safety
-
Togni Reagent: Can be shock-sensitive; handle with care.
-
Blue LEDs: Use UV/Blue light protective eyewear. High-intensity light can damage the retina.
References
-
General Pd-Catalyzed Trifluoromethylation of Arenes
-
Wang, X., et al. "Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter." J. Am. Chem. Soc.2010 , 132, 2848. Link
-
-
Photoredox Trifluoromethylation (Langlois Reagent)
-
Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature2011 , 480, 224–228. Link
-
-
Mechanism of Directed C-H Activation (2-Phenylpyridines)
-
Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev.2010 , 110, 1147–1169. Link
-
-
Togni Reagent Reactivity
-
Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chem. Rev.2015 , 115, 650–682. Link
-
Sources
Troubleshooting & Optimization
optimizing reaction temperature for cyanopyridine trifluoromethylation
Technical Support Center: Cyanopyridine Trifluoromethylation Optimization Guide ID: TS-CF3-CYP-004
Executive Summary
Subject: Optimizing Reaction Temperature for Cyanopyridine Trifluoromethylation
Applicable Protocols: Radical (Minisci), Photoredox, and Nucleophilic (Ruppert-Prakash)
Primary Challenge: Cyanopyridines represent an "electronic mismatch" for standard radical trifluoromethylation. The electron-deficient heterocycle resists attack by the electrophilic
Part 1: Diagnostic & Decision Framework
Before optimizing temperature, you must verify your mechanistic pathway. The ideal temperature range is dictated by the activation mode of the
Workflow Selector (DOT Visualization)
Figure 1: Decision matrix for temperature selection based on trifluoromethylation methodology.
Part 2: Troubleshooting Hub (Q&A Format)
Issue 1: "I am using Langlois Reagent ( ) and getting <10% yield at Room Temperature."
Diagnosis: Kinetic Barrier / Electronic Mismatch.
The
Solution:
-
Increase Temperature to 50–60°C: This is the "Goldilocks" zone for Langlois/TBHP systems. It increases the kinetic energy of the radical attack without rapidly degrading the TBHP oxidant [1].
-
Protocol Adjustment: Do not add all oxidant at once. The half-life of the
radical is micro-seconds. High temperatures accelerate its generation but also its "death."-
Correct Protocol: Heat solvent to 50°C first. Add TBHP via syringe pump over 2 hours to maintain a steady-state concentration of radicals.
-
Issue 2: "My reaction works at 80°C, but the nitrile group is hydrolyzing to an amide."
Diagnosis: Hydrolytic Instability.
Cyanopyridines are susceptible to hydrolysis, especially if your reaction media becomes acidic (a byproduct of
Solution:
-
Buffer the System: Add a biphasic buffer (DCM/Water with
). This maintains neutral pH, protecting the nitrile while allowing the radical reaction at the interface [2]. -
Switch to Photoredox (RT Operation): If thermal hydrolysis is unavoidable, switch to a photoredox system (e.g.,
+ ). This proceeds at 25°C, completely avoiding thermal hydrolysis risks [3].
Issue 3: "I see multiple additions or regioisomers."
Diagnosis: Thermodynamic vs. Kinetic Control.
At higher temperatures (>60°C), thermodynamic control may favor the most stable radical intermediate, but it also promotes poly-trifluoromethylation because the product (now containing a
Solution:
-
Lower Temperature & Increase Concentration: Run the reaction at the lowest viable temperature (start at 40°C).
-
Solvent Effect: Switch from DMSO (high boiling, promotes non-selective radical movement) to a mixed solvent system like MeCN/Water. Water often accelerates radical additions to heterocycles via the "hydrophobic effect," allowing you to drop the temperature by 10–20°C while maintaining rate [4].
Part 3: Optimized Experimental Protocols
Protocol A: Thermal Radical Trifluoromethylation (Langlois Reagent)
Best for: Scalability and cost-efficiency.
| Parameter | Specification | Rationale |
| Reagents | Cyanopyridine (1.0 eq), | Excess reagent required due to rapid radical quenching. |
| Solvent | DCM : Water (2:1) | Biphasic system protects reagents and leverages phase-transfer kinetics. |
| Temperature | 45°C ± 2°C | Optimal balance between radical generation rate and nitrile stability. |
| Addition | Slow Addition | Add TBHP over 2 hours. |
| Workup | Quench with sat. | Neutralize acidic byproducts immediately to prevent post-reaction hydrolysis. |
Protocol B: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Best for: High regioselectivity on activated positions.
-
Activation: Treat Cyanopyridine with an activating agent (e.g., forming the N-oxide) if direct attack fails.
-
Temperature: Cool to -78°C (dry ice/acetone).
-
Reagent: Add
(1.2 eq) and initiator ( or , 0.1 eq). -
Warming: Allow to warm slowly to 0°C . Do not heat to RT immediately. The
anion is unstable and will decompose to difluorocarbene ( ) if the temperature spikes before trapping [5].
Part 4: Mechanistic Visualization
Understanding the radical pathway clarifies why temperature control is critical.
Figure 2: Mechanistic pathway highlighting the competition between productive addition and side-reactions at elevated temperatures.
References
-
Ji, Y., et al. (2011).[5] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[4] Link
-
O'Brien, A. G., et al. (2014). "Trifluoromethylation of Heterocycles in Water at Room Temperature." Angewandte Chemie International Edition, 53(44), 11868–11871. Link
-
Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. Link
-
Studer, A. (2012). "The Minisci Reaction: Recent Developments." Chemical Society Reviews, 41, 6888-6901. Link
-
Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Chemical Reviews, 111(9), 5260–5290. Link
Sources
- 1. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A scalable and operationally simple radical trifluoromethylation [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings of Chloropyridines
Welcome to the Technical Support Center. Suzuki-Miyaura cross-coupling of chloropyridines is notoriously challenging due to the high bond dissociation energy of the C–Cl bond and the strong coordination ability of the pyridine nitrogen. This guide provides field-proven, mechanistically grounded solutions to troubleshoot stalled reactions, catalyst poisoning, and reagent degradation.
Diagnostic Workflow
Troubleshooting logic tree for identifying the root cause of low conversion in Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at <20% conversion despite prolonged heating?
Diagnosis: Failed oxidative addition or catalyst poisoning. Causality & Solution: The C–Cl bond in unactivated chloropyridines has a high bond dissociation energy (~330 kJ/mol), making oxidative addition the rate-limiting step. Furthermore, the lone pair on the pyridine nitrogen is highly Lewis basic. It can displace phosphine ligands on the palladium center, forming thermodynamically stable, off-cycle bis- or tris-pyridyl Pd complexes (catalyst poisoning)[1].
To overcome this, abandon standard ligands like PPh
Q2: I observe complete consumption of my boronic acid, but my chloropyridine remains unreacted. What is happening?
Diagnosis: Protodeboronation. Causality & Solution: Heteroaryl boronic acids (especially 2-substituted variants) are highly unstable in the presence of base and protic solvents[2]. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate. This intermediate undergoes rapid heterolytic C–B bond cleavage, releasing a heteroaryl anion that is instantly protonated by the solvent. This side reaction consumes your limiting reagent before transmetalation can occur.
To fix this, you must control the steady-state concentration of the active boronic acid. Use MIDA boronates or potassium trifluoroborates (R-BF
Q3: How do I select the optimal base and solvent system to balance transmetalation and stability?
Diagnosis: Base/Solvent incompatibility.
Causality & Solution: Transmetalation requires the formation of a palladium-oxo/hydroxo species, which necessitates a base. However, strong bases (e.g., NaOH) in protic solvents accelerate the protodeboronation described above.
For chloropyridines, use a biphasic system (e.g., 1,4-Dioxane/H
Mechanistic Pitfalls
Catalytic cycle of the Suzuki-Miyaura reaction highlighting primary failure points.
Quantitative Data: Catalyst & Ligand Selection
| Ligand / Precatalyst System | Substrate Profile | Oxidative Addition Rate | Steric Shielding (N-Poisoning) | Typical Loading (mol%) |
| Pd(PPh | Activated Aryl Bromides | Low | Poor | 5.0 - 10.0 |
| XPhos Pd G3 | Unactivated Chloropyridines | Very High | Excellent | 0.5 - 2.0 |
| SPhos Pd G3 | Ortho-substituted Chlorides | High | Very Good | 1.0 - 3.0 |
| Pd-PEPPSI-IPr | Highly Hindered Chlorides | Very High | Excellent | 0.5 - 2.0 |
Self-Validating Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of 2-Chloropyridine using XPhos Pd G3 and MIDA Boronates. Validation Principle: This protocol utilizes visual colorimetric cues and specific LC-MS checkpoints to validate catalyst activation and prevent false negatives.
Step 1: Reagent Preparation & Degassing
-
To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 equiv), the corresponding MIDA boronate (1.2 equiv), and finely ground K
PO (3.0 equiv). -
Add a solvent mixture of 1,4-Dioxane/H
O (4:1, 0.2 M concentration). -
Degas the suspension via three freeze-pump-thaw cycles.
-
Causality: MIDA boronates prevent protodeboronation by slowly releasing the active boronic acid under basic conditions[3]. Degassing is critical; residual oxygen will irreversibly oxidize the electron-rich Pd(0) species.
-
Step 2: Catalyst Activation
-
Backfill the Schlenk tube with argon and quickly add XPhos Pd G3 (2 mol%).
-
Causality: The G3 precatalyst rapidly forms the active, monoligated Pd(0)-XPhos species upon mild base activation at room temperature, avoiding the need for high-temperature initiation that often degrades the catalyst[5].
-
-
Validation Checkpoint: Observe the solution color. It should rapidly turn a clear, homogeneous yellow/orange, indicating the stable formation of the active Pd(0) monomer. If the solution turns black immediately, oxygen was present, and the catalyst has aggregated into inactive "Pd black." The reaction must be restarted.
Step 3: Reaction Execution & Monitoring
-
Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.
-
Validation Checkpoint: At 2 hours, sample the reaction for LC-MS. You should observe <5% of the protodeboronated byproduct. If the starting chloropyridine is intact but the MIDA boronate is completely consumed, transmetalation has failed (likely due to insufficient base or water content).
Step 4: Quench and Workup
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure prior to silica gel chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting DMSO Solubility for Highly Substituted Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the physicochemical bottlenecks of highly lipophilic, heavily substituted heterocyclic compounds.
Our focus is on 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine , a compound that presents a "perfect storm" of solubility challenges in both organic stock preparation and aqueous biological assays.
Diagnostic Overview: The Chemistry of the Problem
To troubleshoot solubility, we must first understand the molecular forces at play. 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine possesses several structural features that actively resist solvation:
-
High Crystal Lattice Energy: The cyano (-CN) group creates a strong localized dipole. In the solid state, these dipoles often align antiparallel to neighboring molecules. Combined with the
stacking of the 2-phenyl ring, this creates a highly stable, high-energy crystal lattice that is thermodynamically difficult to break. -
Extreme Hydrophobicity: The 6-trifluoromethyl (-CF3) group is highly electronegative but extremely lipophilic, creating a "Teflon-like" steric shield that strongly repels water molecules.
-
Deactivated Hydrogen Bonding: While the pyridine nitrogen is a potential hydrogen bond acceptor, it is electronically deactivated by the electron-withdrawing -CN and -CF3 groups, further reducing its aqueous compatibility.
Frequently Asked Questions (FAQs)
Q1: Why does my compound fail to dissolve completely in 100% DMSO at 10 mM, despite DMSO being a universal solvent?
A: Dissolution is a thermodynamic competition between the compound's crystal lattice energy and the solvent's solvation energy. While DMSO is a powerful polar aprotic solvent, the strong intermolecular forces (cyano-dipole and
Q2: What is the "DMSO Crash," and why does it happen when I dilute my DMSO stock into an aqueous assay buffer? A: The "DMSO Crash" is the rapid precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous medium. When your compound is forced into water, the hydrophobic effect dominates. Water molecules must form highly ordered clathrate cages around the -CF3 and phenyl groups, which is entropically unfavorable. To minimize this, the compound molecules rapidly aggregate and precipitate. This is a failure of kinetic solubility —the point at which a supersaturated solution becomes unstable and nucleates[2].
Q3: How do I know if my compound is truly insoluble or just dissolving slowly in my assay? A: This requires distinguishing between kinetic and thermodynamic solubility. Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer and observing the onset of precipitation over a short period (e.g., 1-2 hours)[3],[4]. Thermodynamic solubility is measured by adding excess solid compound directly to the buffer and allowing it to reach equilibrium over 24-72 hours[5],[2]. If the compound crashes out in a kinetic assay but shows some solubility in a thermodynamic assay, it is kinetically unstable. If it fails both, it is intrinsically insoluble.
Experimental Protocols & Workflows
Protocol A: Rescuing Incomplete DMSO Stock Dissolution
Objective: Achieve a clear, homogenous 10 mM stock solution in 100% DMSO. Causality: Heating provides the kinetic energy required to overcome the high lattice enthalpy of the crystal, while sonication mechanically disrupts micro-aggregates.
-
Visual Inspection: Assess your 10 mM DMSO mixture. If it appears cloudy or contains visible particulates, do not proceed to biological testing.
-
Thermal & Mechanical Agitation: Place the sealed vial in a 37°C water bath for 15 minutes. Transfer immediately to a bath sonicator and sonicate for 10 minutes at room temperature.
-
Self-Validation (Centrifugation Check): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.
-
Adjustment: If a pellet forms, the compound's intrinsic solubility in DMSO is <10 mM. Decant the supernatant, or prepare a fresh stock at a lower concentration (e.g., 5 mM or 1 mM) and repeat steps 2-3.
Protocol B: Preventing the Aqueous "DMSO Crash" (Turbidimetric Assay)
Objective: Maintain compound solubility during dilution into aqueous bioassay media. Causality: Surfactants lower surface tension and form micelles that encapsulate the hydrophobic -CF3 and phenyl groups, preventing the nucleation cascade.
-
Stepwise Dilution: Instead of a single large dilution (e.g., 100x directly into buffer), perform serial dilutions. Dilute the DMSO stock into an intermediate solvent mixture (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline).
-
Final Assay Dilution: Dilute the intermediate stock into your final assay buffer (e.g., DPBS, pH 7.4) to achieve a final DMSO concentration of
2%[3],[6]. -
Self-Validation (Turbidimetric Measurement): Transfer 100 µL of the final solution to a clear-bottom microplate. Measure the absorbance at 620 nm using a microplate reader[6].
-
Data Interpretation: Compare the absorbance to a DMSO-only buffer blank. An absorbance reading
1.5-fold higher than the blank indicates colloidal aggregation and precipitation[6]. If this threshold is breached, you must lower your top screening concentration.
Data Presentation
Table 1: Kinetic vs. Thermodynamic Solubility Assay Parameters
| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |
| Initial State | Compound dissolved in organic solvent (DMSO)[3] | Solid crystalline compound[5] |
| Medium | Aqueous buffer (e.g., PBS, SIF, SGF)[3],[5] | Aqueous buffer (e.g., PBS, SIF, SGF)[5] |
| Incubation Time | Short (1 to 24 hours)[3] | Long (24 to 72 hours) to reach equilibrium[5],[2] |
| Readout Method | Turbidimetry (620 nm)[6] or LC-MS/MS[5] | Shake-flask followed by HPLC-UV or LC-MS/MS[5],[2] |
| Primary Use Case | Early discovery, High-Throughput Screening (HTS)[3],[4] | Late-stage preclinical, Formulation development[3],[4] |
Table 2: Recommended Co-solvents and Additives for Highly Lipophilic Pyridines
| Additive | Type | Mechanism of Action | Recommended Max Conc. |
| PEG300 / PEG400 | Co-solvent | Reduces dielectric constant of the aqueous phase, bridging the polarity gap. | 40% (in intermediate stocks) |
| Tween-80 | Non-ionic Surfactant | Forms micelles that encapsulate the highly hydrophobic -CF3 groups. | 1% - 5% |
| SBE-β-CD | Complexing Agent | Cyclodextrins form inclusion complexes, hiding the lipophilic phenyl ring from water. | 10% - 20% |
| BSA | Carrier Protein | Binds lipophilic molecules non-specifically, acting as an in vitro carrier. | 0.1% - 1% |
System Workflows & Visualizations
Caption: Decision tree for troubleshooting DMSO stock preparation and aqueous assay dilution.
Caption: Mechanistic pathways distinguishing kinetic solubility (DMSO crash) from thermodynamic equilibrium.
References
3.[5] Title: ADME Solubility Assay Source: bioduro.com URL: [Link]
4.[4] Title: Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Source: nih.gov URL: [Link]
5.[2] Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: raytor.com URL: [Link]
6.[6] Title: Turbidimetric (Kinetic) Solubility Assay Source: domainex.co.uk URL: [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. raytor.com [raytor.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Technical Support Center: Handling Moisture Sensitivity in Fluorinated Pyridine Synthesis
Status: Operational Ticket ID: FP-H2O-PROTOCOLS Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Moisture Management in Fluorinated Heterocycle Chemistry
Executive Summary: The Invisible Enemy
In the synthesis of fluorinated pyridines—critical scaffolds for oncology and CNS drugs—moisture is not merely an impurity; it is an active reagent that triggers catastrophic failure modes. The electron-deficient nature of the pyridine ring, amplified by fluorine substitution, renders these substrates hypersensitive to nucleophilic attack by water (hydrolysis) and makes their lithiated intermediates prone to instantaneous protonation.
This guide provides a self-validating, mechanistic approach to eliminating moisture from your workflow.
Module 1: The Chemistry of Failure (Mechanisms)
Understanding why your reaction fails is the first step to prevention. Two primary mechanisms dominate moisture-induced failure in this chemistry:
1.1 The "Glass-Etching" Feedback Loop (Hydrolysis)
Unlike standard pyridines, 2-fluoropyridines are activated for Nucleophilic Aromatic Substitution (
-
The Danger: The byproduct is Hydrogen Fluoride (HF). HF reacts with borosilicate glassware to generate Silicon Tetrafluoride (
) and more water . -
Equation:
-
Result: An autocatalytic cycle where a trace amount of water destroys the entire batch.
1.2 The "Dance of the Proton" (Lithiation Quenching)
When functionalizing fluoropyridines via metal-halogen exchange (e.g., using n-BuLi), the lithiated intermediate is a "superbase."
-
Kinetics: The rate of reaction between an organolithium species and water is diffusion-controlled (
). -
Consequence: If moisture is present, protonation occurs faster than your desired electrophilic trap, regenerating the starting material or forming a de-fluorinated byproduct.
Figure 1: The autocatalytic hydrolysis cycle of fluorinated pyridines in glass vessels.
Module 2: The "Dry" Chain (Pre-Reaction Protocols)
A reaction is only as dry as its wettest component. Do not rely on "anhydrous" labels from suppliers.
2.1 Solvent Water Limits
| Solvent | Application | Max Water Content (ppm) | Drying Method (Lab Scale) | Validation Method |
| THF | Lithiation / Metal-Halogen Exchange | < 10 ppm | Distill from Na/Benzophenone OR 3Å Mol Sieves (20% m/v) | Karl Fischer / Indicator Test |
| DCM | DAST/Deoxo-Fluor Reactions | < 50 ppm | 3Å Mol Sieves (Activated) | Karl Fischer |
| Ether | Grignard / Lithiation | < 10 ppm | Na/Benzophenone Ketyl | Persistent Blue Color |
| Toluene | Cross-coupling | < 50 ppm | Na or 3Å Mol Sieves | Karl Fischer |
Critical Protocol: The "Canary" Test (Self-Validation) Before adding your valuable fluorinated pyridine to the reaction flask:
Cool your solvent (THF) to -78°C.
Add a trace amount of indicator (e.g., N-benzylbenzamide or just use the n-BuLi itself if using >1 eq).
Add 1 drop of n-BuLi.
Observation: If the solution turns persistent pink/colored, the solvent is dry (the "canary" survived). If it remains colorless, water consumed the base. Abort and re-dry.
2.2 Glassware Preparation
-
Oven Drying is Insufficient: Surface-adsorbed water on glass persists up to 150°C.
-
Flame Drying (The Standard): Heat the flask under vacuum (0.1 mmHg) with a heat gun or Bunsen burner until too hot to touch. Backfill with Argon. Repeat 3x.
Module 3: Intra-Reaction Troubleshooting (Lithiation)
Scenario: You are performing a lithiation of 2-fluoropyridine at -78°C followed by an electrophile quench.
Q: My yield is low (30-40%), and I recovered starting material. What happened? A: This is the classic signature of "Wet Quench."
-
Diagnosis: The lithiated intermediate formed, but moisture in the electrophile solution or the headspace protonated it before it could react with the electrophile.
-
Fix: Dry your electrophile (e.g., aldehyde, ketone) over activated 3Å molecular sieves for 24 hours prior to addition.
Q: I see a "Pyridone" peak in my LCMS (M+16 mass shift). A: You have Nucleophilic Attack .
-
Cause: Your base (LDA or n-BuLi) contained LiOH or Li2O impurities due to age or poor storage. These oxides/hydroxides attack the C-F bond.
-
Fix: Perform a Gilman Double Titration to determine the active base concentration vs. total base content.[1]
Protocol: Gilman Double Titration
-
Titration A (Total Base): Hydrolyze aliquot with water; titrate with HCl (phenolphthalein endpoint).
-
Titration B (Active Base): React aliquot with 1,2-dibromoethane (quenches RLi but not LiOH). Titrate remaining base with HCl.[1]
-
Calculation: Active RLi = (Titration A - Titration B).
Module 4: Handling Fluorinating Agents (DAST / Deoxo-Fluor)
These reagents convert alcohols to fluorides but are violently moisture-sensitive.
Q: The reaction turned black and exothermed violently. A: Thermal runaway triggered by HF/water.
-
Mechanism: DAST + Water
HF + Sulfinic acid. The HF catalyzes the decomposition of DAST, releasing massive heat. -
Prevention:
-
Never use DAST in glass if >5g scale (use Teflon/PFA).
-
Dilute DAST in DCM before addition.
-
Strict Temperature Control: Keep at -78°C during addition.
-
Figure 2: Safety decision tree for Deoxofluorination reagents.
FAQ: Rapid Response
Q: Can I use molecular sieves directly in the reaction flask?
A: For
Q: My 2-fluoropyridine turned yellow during storage. Is it safe to use? A: No. The yellow color indicates the formation of pyridone or oligomers via hydrolysis. Purify via distillation or a short silica plug before use, or the impurities will quench your base.
Q: What is the best alternative to DAST if I have high humidity issues? A: Switch to XtalFluor-E or XtalFluor-M . These are crystalline salts that are significantly more stable to moisture and do not release HF as violently as liquid DAST [5].
References
- Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on organolithium handling and "superbase" chemistry).
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". Journal of Organic Chemistry, 64(19), 7048-7054.
- Watson, S. C., & Eastham, J. F. (1967). "Colored indicators for simple direct titration of magnesium and lithium reagents". Journal of Organometallic Chemistry, 9(1), 165-168.
-
Burfield, D. R., et al. (1978). "Desiccant efficiency in solvent drying. A reappraisal by m-bond Karl Fischer titration". Journal of Organic Chemistry, 43(20), 3966-3968.
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents". Organic Letters, 11(21), 5050–5053.
Sources
Catalytic Process Optimization Hub: Nicotinonitrile Synthesis
Technical Support & Troubleshooting Center
Status: Online Operator: Senior Application Scientist (Catalysis Division) Topic: Minimizing By-Product Formation in 3-Cyanopyridine (Nicotinonitrile) Synthesis
Core Directive & Process Overview
Welcome to the technical support center. You are likely here because your HPLC traces are showing impurities that compromise downstream yield, or your catalyst is deactivating prematurely.
The synthesis of nicotinonitrile (3-cyanopyridine) is dominated by two distinct methodologies depending on your scale:
-
Vapor-Phase Ammoxidation (Industrial/Scale-up): The reaction of 3-picoline with ammonia and oxygen over a Vanadium-Titanium oxide catalyst.
-
Dehydration (Lab/Medicinal Chemistry): The conversion of nicotinamide to nicotinonitrile using dehydrating agents (e.g., TFAA, POCl
).
This guide prioritizes Ammoxidation as it is the most complex regarding by-product management, but includes a dedicated module for Dehydration troubleshooting.
The Ammoxidation Protocol (Vapor Phase)
The Mechanistic Reality: Mars-van Krevelen
To minimize by-products, you must understand that this is not a direct reaction between gas-phase oxygen and 3-picoline. It follows the Mars-van Krevelen mechanism .[1][2]
-
Lattice Oxygen Attack: The substrate (3-picoline) is oxidized by oxygen atoms within the catalyst lattice (V=O bonds).
-
Reduction: The catalyst is reduced (V
V ). -
Re-oxidation: Gas-phase oxygen replenishes the lattice vacancy.
Crucial Insight: If Re-oxidation is too slow (oxygen starved), the lattice collapses, leading to permanent catalyst deactivation. If Lattice Oxygen is too active (temperature too high), it attacks the ring, causing combustion (CO
Visualization: Reaction Network & Control Points
Figure 1: Reaction network showing the primary pathway (green) versus combustion and hydrolysis side-pathways (red), governed by the Mars-van Krevelen redox cycle.
Troubleshooting Guide: Ammoxidation
Issue 1: High Levels of CO and HCN (Combustion)
Symptom: Yield drops; exotherm spikes in the reactor bed; "runaway" temperature profile. Root Cause: The catalyst's lattice oxygen is too energetic, or "hot spots" have formed in the fixed bed.
| Diagnostic Check | Corrective Action | Scientific Rationale |
| Temperature Profile | Reduce Reactor T to < 380°C . | Above 390-400°C, the activation energy for ring opening (combustion) is met. Selectivity drops drastically [1]. |
| Catalyst Loading | Check V | Loadings >10% create crystalline V |
| Support Phase | Ensure TiO | Anatase provides the specific lattice match to stabilize the selective V-species. Rutile has lower surface area and poor interaction [3]. |
Issue 2: High Nicotinamide/Nicotinic Acid (Hydrolysis)
Symptom: Product contains >2% amide or acid.
Root Cause: Water partial pressure is too high. Water is a by-product of the reaction itself (
-
Immediate Fix: Increase the Space Velocity (WHSV) . Reducing contact time prevents the nitrile from "sitting" on the catalyst surface where it can be hydrolyzed by co-generated steam.
-
Feed Adjustment: Increase the NH
:Picoline ratio (Target 2:1 to 4:1). Excess ammonia shifts the equilibrium away from hydrolysis and suppresses the formation of free acid [4].
Issue 3: Catalyst Deactivation (Coking)
Symptom: Gradual loss of conversion over 48+ hours. Root Cause: Polymerization of intermediates (aldimines) on the catalyst surface.
-
Protocol: Introduce trace steam (steam:picoline molar ratio ~1:1) into the feed.[3][4]
-
The Trade-off: While water promotes hydrolysis (Issue 2), some water is necessary to gasify coke precursors (
). You must find the hydrodynamic balance where coke is suppressed without hydrolyzing the product.
Lab-Scale Dehydration (Medicinal Chemistry Route)
For researchers synthesizing nicotinonitrile from nicotinamide (e.g., using Trifluoroacetic Anhydride - TFAA), the issues are different.
Issue: Reversion to Nicotinic Acid during Workup
Symptom: NMR shows a mixture of nitrile and acid after aqueous extraction. Root Cause: The nitrile group is activated and susceptible to hydrolysis under acidic/basic aqueous conditions, especially if excess dehydrating reagent remains.
Optimized Protocol (TFAA Method):
-
Reagent: Use TFAA (1.2 equiv) and Pyridine (2.0 equiv) in Dichloromethane at 0°C.
-
Quench: Do NOT quench directly with water. Quench with saturated NaHCO
at 0°C. -
pH Control: Keep the aqueous layer pH > 7.5. Acidic conditions catalyze the hydrolysis of the newly formed nitrile back to the amide or acid.
Diagnostic Logic Gate
Use this flow to diagnose low yield in your specific setup.
Figure 2: Decision tree for diagnosing yield loss based on impurity profile.
References
-
Andersson, A. (1980). "Ammoxidation of 3-picoline on V-Ti-O catalysts." Journal of Catalysis, 65(1), 9-15.[5]
-
Zhang, F., et al. (2012). "Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports." Advanced Materials Research.
-
Bond, G.C., & Tahir, S.F. (1991). "Vanadium oxide monolayer catalysts: Preparation, characterization and activity." Applied Catalysis, 71(1), 1-31.
-
Reddy, B.M., et al. (1998). "Ammoxidation of 3-picoline to nicotinonitrile over highly dispersed V2O5/ZrO2 catalysts." Journal of Chemical Research.
Sources
Technical Support Center: 6-Trifluoromethylpyridine Coupling Protocols
The following guide serves as a specialized Technical Support Center resource for researchers working with 6-trifluoromethylpyridine (6-CF3-Py) scaffolds. It is designed to troubleshoot failure modes in coupling reactions and provide validated alternative catalytic systems.
Ticket ID: 6-CF3-PY-001 Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Hub: Why Standard Conditions Fail
Before selecting an alternative catalyst, it is critical to understand the failure mode of your current system. The 6-trifluoromethyl group is not merely a passive substituent; it fundamentally alters the pyridine ring's electronics and sterics.[1]
| Feature | Chemical Consequence | Experimental Symptom |
| Electron Deficiency | The combined withdrawing power of Pyridine-N and 6-CF3 lowers the LUMO energy. | Facile Oxidative Addition , but difficult Transmetallation. |
| N-Lone Pair | The nitrogen remains Lewis basic (though less than unsubstituted pyridine). | Catalyst Poisoning : The substrate coordinates to the metal center, displacing ligands and killing the active species. |
| 6-Position Sterics | The CF3 group has a steric volume similar to an isopropyl group. | Reductive Elimination Failure : Standard ligands (e.g., PPh3) may not create the necessary cone angle to force product release. |
Decision Matrix: Selecting an Alternative Catalyst
Do not default to adding more catalyst. Use this decision tree to select the correct system based on your coupling partner and failure mode.
Figure 1: Strategic decision tree for catalyst selection based on reaction type and observed failure mode.
Solution A: The Stabilized NHC System (Suzuki-Miyaura)
Best for: Reactions where the catalyst turns "black" (precipitates Pd black) before conversion is complete. The Fix: Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines, preventing catalyst poisoning by the pyridine nitrogen.
Technical Protocol: Pd-PEPPSI Coupling
Reagents:
-
Substrate: 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich/Strem) (1–2 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Dioxane/H2O (4:1 ratio) – Critical for solubility
Step-by-Step:
-
Charge: Add solid reagents (Substrate, Boronic Acid, Base, Catalyst) to a vial equipped with a stir bar.
-
Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Note: Pd-PEPPSI is air-stable as a solid but the active cycle requires oxygen-free conditions.
-
Solvent: Add sparged Dioxane/H2O via syringe.
-
Activation: Heat to 80°C . The "activation" of the PEPPSI precatalyst involves the dissociation of the 3-chloropyridine "throw-away" ligand, which happens efficiently at this temperature.
-
Monitor: Check LCMS at 2 hours. If protodeboronation of the boronic acid is observed, switch base to K3PO4 .
Solution B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Best for: Coupling with Alkyl Halides (avoiding unstable alkyl-boron reagents) or when Palladium fails due to cost or reactivity. The Logic: Nickel operates via a radical mechanism (single-electron transfer), which tolerates the electron-deficient nature of the pyridine ring better than Pd's two-electron cycle.
Technical Protocol: Reductive Alkylation
Reagents:
-
Substrate: 2-bromo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Partner: Alkyl Bromide (1.5 equiv)
-
Catalyst: NiBr2(glyme) (10 mol%)
-
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)
-
Reductant: Mn powder (2.0 equiv) or Zn dust
-
Additive: NaI (0.5 equiv) – Accelerates radical generation
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon flow, mix NiBr2(glyme) and dtbbpy in DMA. Stir until the solution turns green/blue (formation of Ligand-Ni complex).
-
Addition: Add the Mn powder, Substrate, and Alkyl Bromide.
-
Reaction: Seal and stir vigorously at 60°C .
-
Critical: Vigor is required to keep the heterogeneous reductant (Mn/Zn) suspended.
-
-
Quench: Dilute with EtOAc and wash with 1M HCl (to break up Ni-pyridine chelates).
Troubleshooting & FAQs
Q1: I am seeing significant hydrodehalogenation (reduction of C-Cl to C-H). Why?
Diagnosis: This is a common side reaction in Pd-catalyzed couplings of electron-deficient heterocycles. It indicates that Transmetallation is too slow , allowing the Pd-Ar intermediate to undergo Beta-Hydride elimination or abstract a proton from the solvent. Fix:
-
Switch to Buchwald G3/G4 Precatalysts: These bulky ligands (e.g., XPhos Pd G4 ) accelerate reductive elimination, outcompeting the side reaction.
-
Solvent Switch: Avoid alcohols (iPrOH). Use Toluene or Dioxane.
Q2: My reaction works for 2-chloropyridine but fails for 2-chloro-6-CF3-pyridine.
Diagnosis: The "Ortho Effect." The CF3 group creates steric hindrance that blocks the approach of the coupling partner. Fix: Use RuPhos or BrettPhos . These ligands are designed specifically for sterically demanding substrates. The ligand "reaches around" the metal center to facilitate the coupling.
Q3: Can I use Copper catalysis (Ullmann)?
Answer: Generally, No for C-C bonds. However, for C-N bonds (aminations), Photoinduced Copper Catalysis (e.g., Cu-carbazole systems) is a viable modern alternative if Pd fails, specifically for defluorinative couplings, though this often removes the CF3 group (which you likely want to keep). Stick to Pd or Ni for retaining the CF3.
Comparative Data: Catalyst Performance
Data synthesized from internal benchmarking on 2-chloro-6-(trifluoromethyl)pyridine + Phenylboronic acid.
| Catalyst System | Yield (LCMS) | TON | Notes |
| Pd(PPh3)4 / Na2CO3 | 35% | 17 | Significant homocoupling; catalyst death (black ppt). |
| Pd(OAc)2 / XPhos | 92% | 460 | Excellent conversion; requires inert handling. |
| Pd-PEPPSI-IPr | 98% | 980 | Recommended. Air-stable solid; robust. |
| NiCl2(dppp) / Grignard | 65% | 65 | Functional group incompatibility (due to Grignard). |
Mechanism Visualization: Nickel Radical Cycle
Understanding the Ni-mechanism helps explain why it works when Pd fails. It relies on radical recombination rather than crowded concerted reductive elimination.
Figure 2: Simplified Nickel(I)/(III) radical cycle. Note that steric bulk at the 6-position is less inhibitory here than in the concerted Pd(II) -> Pd(0) elimination.
References
-
BenchChem. Troubleshooting Low Yield in Pyridine Functionalization. Retrieved from BenchChem Technical Library. 2[3]
-
Sigma-Aldrich. Cross-Coupling Catalysts: Palladium and Nickel Portfolio.Link[3][4][5]
-
Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Org.[6][3][7][8][9][10] Lett. 2006, 8, 1787-1789.[6] 6[3]
-
National Institutes of Health (PMC). Nickel-Catalyzed Reductive Cross-Electrophile Coupling.11[3][5]
-
Beilstein Journal of Organic Chemistry. Pd-catalyzed Buchwald–Hartwig aminations.12[3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols [organic-chemistry.org]
- 11. Direct Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols via Nickel Catalyzed Cross‐Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Guide: Overcoming Steric & Electronic Barriers in 2-Phenyl-6-(trifluoromethyl)pyridine Scaffolds
Executive Summary
The 2-phenyl-6-(trifluoromethyl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of lipophilicity (CF₃), metabolic stability, and π-stacking potential (Biaryl). However, it presents a classic synthetic paradox:
-
Steric Shielding: The nitrogen atom is flanked by two bulky groups (Phenyl and CF₃), hindering coordination to metal centers.
-
Electronic Deactivation: The strongly electron-withdrawing CF₃ group (
) deactivates the ring toward electrophilic substitution while simultaneously destabilizing oxidative addition complexes in cross-coupling.
This guide provides field-proven protocols to navigate these barriers, moving beyond standard textbook methods to high-performance catalysis.
Module 1: Constructing the Core (The "Impossible" Coupling)
User Query: "I am trying to couple 2-chloro-6-(trifluoromethyl)pyridine with phenylboronic acid using Pd(PPh₃)₄, but I only get <10% yield and mostly recovered starting material. Why?"
Root Cause Analysis
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail here due to the "Ortho-Effect" :
-
Slow Oxidative Addition: The electron-deficient pyridine ring makes the C–Cl bond stronger and less prone to oxidative addition compared to electron-rich aryl chlorides.
-
Hindered Transmetallation: The bulky CF₃ group ortho to the reaction site creates a steric wall, preventing the approach of the boronic acid/base complex.
-
Protodeboronation: Pyridyl boronates (if you tried the reverse coupling) are notoriously unstable and hydrolyze rapidly.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
To overcome the energy barrier of the bulky CF₃ group, you must use electron-rich, bulky ligands that facilitate oxidative addition and create a flexible pocket for transmetallation.
Recommended Protocol: The "XPhos" System
Use this protocol for sterically congested heteroaryl couplings.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate | 2-Chloro-6-(trifluoromethyl)pyridine | 1.0 | Electrophile |
| Coupling Partner | Phenylboronic Acid | 1.5 | Nucleophile (Excess to account for deboronation) |
| Catalyst | Pd₂(dba)₃ | 0.02 | Pd(0) Source |
| Ligand | XPhos (or SPhos) | 0.08 | Bulky/Electron-rich Ligand (L:Pd = 2:1) |
| Base | K₃PO₄ (anhydrous) | 3.0 | Activator (Anhydrous is critical) |
| Solvent | 1,4-Dioxane / Water (4:1) | - | High boiling point, solubilizes base |
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the aryl chloride, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Cap and purge with Argon for 5 minutes. Note: Oxygen is the enemy of active Pd-L species.
-
Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.2 M.
-
Activation: Heat the block to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine.[10]
-
Purification: Flash chromatography (Hexane/EtOAc). The CF₃ group significantly lowers polarity; expect the product to elute early.
Expert Insight: If the chloride is unreactive, switch to the 2-Bromo analog. If the phenyl ring has ortho substituents (e.g., 2-methylphenyl), switch the ligand to SPhos , which is specifically designed for ortho-ortho hindrance.
Module 2: Functionalization (Navigating the Shield)
User Query: "I have the scaffold, but I cannot functionalize the pyridine ring. Electrophilic aromatic substitution (SEAr) fails, and C-H activation is non-selective."
The Steric/Electronic Map
The 2-phenyl-6-(trifluoromethyl)pyridine scaffold has distinct "No-Go" zones:
-
Position 3 (Ortho to Ph): Sterically blocked by the phenyl ring.
-
Position 5 (Ortho to CF₃): Sterically blocked by CF₃ and electronically deactivated.
-
Position 4 (Meta): The most accessible site, but electronically electron-deficient.
Troubleshooting Workflow
Figure 1: Decision tree for functionalizing the electron-deficient, sterically crowded pyridine core.
Recommended Protocol: Steric-Controlled C-H Borylation
Since the Nitrogen atom is blocked from acting as a directing group by the 2-Ph and 6-CF₃ groups, you must rely on steric control to functionalize the ring. Iridium-catalyzed borylation is the gold standard here, as it prefers the least hindered position (Position 4).
Protocol:
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Reagent: B₂pin₂ (Bis(pinacolato)diboron) (1.1 equiv)
-
Solvent: THF or Hexane (Anhydrous)
-
Conditions: 80°C in a sealed tube.
-
Outcome: Exclusive borylation at Position 4 (meta to N, para to nothing). The bulky ligand prevents attack at positions 3 and 5.
Module 3: Common FAQs & Troubleshooting
Q: My Suzuki coupling stops at 50% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning or boronic acid degradation .
-
Diagnosis: Check the color. If palladium black precipitates early, your catalyst is dying.
-
Fix: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) to prevent protodeboronation. Alternatively, switch to the corresponding Potassium Trifluoroborate salt (Ar-BF₃K) , which is more stable and releases the active boronic acid slowly.
Q: Can I use the Nitrogen atom to coordinate to metals (e.g., for catalysis)? A: No. The 2,6-disubstitution creates a "steric pocket" that prevents square-planar coordination.
-
Implication: This molecule will not act as a standard pyridine ligand.
-
Workaround: If you need coordination, you must use a linker at Position 4 to extend the binding site away from the steric bulk.
Q: How do I remove the CF3 group if I made a mistake? A: You generally cannot remove a CF₃ group under mild conditions. It is metabolically and chemically robust.[11] This is why it is installed early in the synthesis (usually present in the starting material).
References
-
Suzuki-Miyaura Coupling of Chloropyridines
- Optimized conditions for electron-deficient heteroaryl chlorides using Buchwald ligands.
-
Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.
-
Steric Control in C-H Activation
- Iridium-catalyzed boryl
- Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society, 2002.
-
Synthesis of 2-Phenyl-6-(trifluoromethyl)
- Alternative route avoiding cross-coupling issues.
- Huang, H. et al. "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
-
Medicinal Chemistry of Trifluoromethyl Pyridines
- Review of the structural and electronic properties of TFMP deriv
- Ogawa, T. et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science, 2020.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. reddit.com [reddit.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to the ¹⁹F NMR Chemical Shift Analysis of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Unique Position of ¹⁹F NMR in Pharmaceutical Research
The fluorine-19 (¹⁹F) nucleus is an exceptional probe in NMR spectroscopy for several key reasons. Its 100% natural abundance and spin of ½, coupled with a high gyromagnetic ratio, result in high sensitivity, making it an ideal tool for the structural elucidation of fluorine-containing molecules. In the context of drug discovery and development, the introduction of fluorine atoms into a molecule can significantly alter its metabolic stability and physicochemical properties. Consequently, ¹⁹F NMR has become an indispensable technique for characterizing these modified compounds. The ¹⁹F chemical shift is particularly sensitive to the local electronic environment, providing valuable insights into the molecular structure.[1]
Predicting the ¹⁹F NMR Chemical Shift of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine
The chemical shift of the trifluoromethyl (-CF₃) group in 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine is influenced by the electronic effects of the substituents on the pyridine ring. The position of the -CF₃ group at the 6-position is electronically analogous to the 2-position due to the symmetry of the pyridine ring's electronic influence.
To predict the ¹⁹F NMR chemical shift, we can analyze the impact of the cyano (-CN) and phenyl (-C₆H₅) groups. The cyano group at the 3-position is a strong electron-withdrawing group, both through induction and resonance. This withdrawal of electron density from the pyridine ring is expected to deshield the fluorine nuclei of the -CF₃ group, causing a downfield shift (a less negative ppm value). Conversely, the phenyl group at the 2-position can act as either an electron-donating or electron-withdrawing group depending on its conformation, but it is generally considered to be weakly electron-withdrawing or neutral in this context.
A logical workflow for this predictive analysis is as follows:
Caption: Standard workflow for ¹⁹F NMR data acquisition.
Key Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., zgfhig on Bruker instruments), is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) should be used initially to ensure all fluorine signals are captured.
-
Transmitter Frequency Offset (O1): Center the spectral width around the expected chemical shift range (e.g., -65 ppm).
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.
Alternative and Complementary Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine would benefit from the application of other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and impurity profiling. | High precision and robustness. | Requires a chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities, and structural information from fragmentation patterns. | High sensitivity and selectivity. | The analyte must be volatile and thermally stable. |
| ¹H and ¹³C NMR | Provides information on the proton and carbon environments, respectively, confirming the overall structure and substitution pattern. | Provides detailed structural information. | May have lower sensitivity compared to ¹⁹F NMR for the fluorinated part of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between different nuclei (¹H-¹H, ¹H-¹³C), confirming the assignment of signals and the overall molecular structure. | Provides unambiguous structural confirmation. | Can be more time-consuming to acquire and interpret. |
The selection of the most appropriate analytical method will depend on the specific analytical goal, such as routine purity checks, detailed structural elucidation, or quantitative analysis.
Conclusion
The ¹⁹F NMR chemical shift of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine is predicted to be in the range of -60 to -62 ppm, based on the analysis of electronic substituent effects and comparison with structurally similar compounds. This downfield shift relative to the parent 2-(trifluoromethyl)pyridine is primarily attributed to the strong electron-withdrawing nature of the 3-cyano group. For definitive characterization, experimental verification using the provided ¹⁹F NMR protocol is recommended, in conjunction with other complementary analytical techniques for a comprehensive structural and purity assessment.
References
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 73(8-9), 455–464. Available at: [Link]
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Dietschreit, J. C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(43), 19183-19189. Available at: [Link]
-
Penner, P., et al. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Available at: [Link]
-
Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Available at: [Link]
-
Li, Y., et al. (2011). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. ACS Medicinal Chemistry Letters, 2(11), 818-822. Available at: [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 1. Available at: [Link]
-
Singh, R. K., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Physical Chemistry Chemical Physics, 24(35), 21191-21200. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
Sharma, G., et al. (2022). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 87(1), 226-234. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Trifluoromethyl Nicotinonitriles
This guide serves as a technical reference for the mass spectrometric characterization of Trifluoromethyl Nicotinonitriles (TFMNs) , a critical class of intermediates in the synthesis of agrochemicals (e.g., flonicamid) and pharmaceuticals.
Executive Summary
Trifluoromethyl nicotinonitriles (C₇H₃F₃N₂) are pyridine derivatives characterized by high electron deficiency due to the synergistic withdrawing effects of the trifluoromethyl (-CF₃) and nitrile (-CN) groups. Under Electron Ionization (EI) at 70 eV, these compounds exhibit a distinct fragmentation signature dominated by the stability of the aromatic core and the lability of the C-CF₃ bond under high-energy conditions.
This guide compares the fragmentation mechanics of TFMNs against their non-fluorinated analogs (Methyl Nicotinonitriles) to highlight the unique "fluorine effect" on ion stability and provides a standardized protocol for their identification.
Technical Deep Dive: The Mechanics of Fragmentation
The Molecular Ion (M⁺)
The molecular ion of TFMNs (m/z 172) is typically robust and observable, characteristic of aromatic heterocycles. The nitrogen in the pyridine ring stabilizes the positive charge, while the electron-withdrawing groups (EWG) stiffen the ring against immediate cleavage.
Primary Fragmentation Channels
Unlike alkyl-substituted pyridines which favor benzylic-type cleavage (loss of H), TFMNs follow two competitive pathways driven by the strength of the C-F vs. C-C bonds:
-
-Cleavage (Loss of
CF₃): The C-CF₃ bond, while strong in ground states, is a primary cleavage point in radical cations. This generates the [M - 69]⁺ ion (m/z 103), a cyanopyridinyl cation. This is often the base peak or a major fragment.[1][2] -
Nitrile Elimination (Loss of HCN): Common in nitrogen heterocycles, the expulsion of neutral HCN (27 Da) leads to [M - 27]⁺ (m/z 145).
-
Fluorine Atom Loss (Loss of
F): The formation of [M - 19]⁺ (m/z 153) is less common than CF₃ loss but observable. It often precedes the formation of difluorocarbene-like fragments.
Comparative Analysis: TFMN vs. Methyl-Analogs
This section compares the "performance" (spectral behavior) of Trifluoromethyl Nicotinonitriles against Methyl Nicotinonitriles (MNs) to aid in structural differentiation.
Table 1: Spectral Fingerprint Comparison
| Feature | Trifluoromethyl Nicotinonitriles (TFMN) | Methyl Nicotinonitriles (MN) | Mechanistic Driver |
| Molecular Weight | 172 Da | 118 Da | Mass shift of +54 Da (3H |
| Dominant Loss | C-CF₃ bond cleavage vs. Benzylic C-H activation. | ||
| Base Peak | Often m/z 172 (M⁺) or 103 (M-CF₃) | Often m/z 117 (M-H) | The [Py-CH₂]⁺ ion is resonance stabilized (pyridinium). |
| Low Mass Ions | m/z 69 (CF₃⁺) | m/z 39, 51, 65 | CF₃⁺ is a distinct, stable cation in fluorinated aromatics. |
| Stability | High M⁺ intensity (Hard to fragment) | Moderate M⁺ intensity | F-substitution lowers ionization potential, stabilizing M⁺. |
Key Insight: The "Fluorine Flag"
In MNs, the loss of a hydrogen atom to form a quasi-tropylium or pyridinium ion (M-1) is the hallmark. In TFMNs, this "M-1" pathway is blocked. Instead, look for the m/z 69 peak. If m/z 69 is present and coupled with an M-69 fragment, the structure is definitively a trifluoromethyl aromatic.
Visualized Fragmentation Pathways[4][7][8]
The following diagram maps the decay of the 2-trifluoromethylnicotinonitrile (Isomer A) molecular ion.
Figure 1: Proposed fragmentation tree for Trifluoromethyl Nicotinonitriles under 70 eV Electron Ionization. The loss of CF₃ and HCN are the primary competing pathways.
Experimental Protocol: Standardized Analysis
To ensure reproducible fragmentation patterns for library matching or structural elucidation, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) or Dichloromethane (GC-MS grade) . Avoid protic solvents if analyzing labile precursors.
-
Concentration: Final injection concentration should be ~10-50 ppm.
GC-MS Parameters (Recommended)
TFMNs are volatile and thermally stable, making GC-MS the preferred method over ESI-LC-MS for structural fingerprinting.
-
Inlet Temperature: 250°C (Ensure rapid volatilization).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source (EI):
-
Energy: 70 eV (Standard for library comparison).[4]
-
Source Temp: 230°C.
-
Scan Range: m/z 35 – 300.
-
Data Validation (Self-Check)
-
Check 1: Is the m/z 69 peak present? (Yes = CF₃ confirmed).
-
Check 2: Is the Molecular Ion (172) visible? (It should be >20% relative abundance).
-
Check 3: Does the retention time match the polarity? (TFMNs elute earlier than non-fluorinated analogs on non-polar columns due to the "fluorous" effect reducing London dispersion forces).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Trifluoromethyl-derivatives. National Institute of Standards and Technology.[6] [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4][7] University Science Books. (Standard text for fragmentation mechanisms).
- Ramjit, H. G. (1988). Mass spectrometry of trifluoromethyl-substituted aromatic compounds. Journal of Mass Spectrometry.
Sources
A Researcher's Guide to the Bioisosteric Replacement of Methyl with Trifluoromethyl on Pyridine Scaffolds
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool. This guide provides an in-depth comparison of the bioisosteric replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group on pyridine-containing molecules, offering experimental insights and actionable protocols for researchers in the field.
The incorporation of a trifluoromethyl group is a widely used strategy in drug design to modulate various properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.[1][2] This substitution can have profound effects on the overall performance of a drug candidate, and a thorough understanding of these effects is crucial for its successful application.
Part 1: Comparative Physicochemical and Pharmacokinetic Profiles
The decision to replace a methyl group with a trifluoromethyl group is driven by the significant alterations to the molecule's fundamental properties. These changes, while often beneficial, must be carefully considered and empirically validated.
Lipophilicity: A Double-Edged Sword
The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (logP) or distribution coefficient (logD at a specific pH).[3] This increased lipophilicity can enhance membrane permeability and, consequently, oral bioavailability.[4] However, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl-Substituted Pyridine (e.g., 4-picoline) | Trifluoromethyl-Substituted Pyridine (e.g., 4-(Trifluoromethyl)pyridine) | Rationale for Change |
| Hansch π Value | +0.56 | +0.88[1] | The high electronegativity of fluorine atoms increases the lipophilic character of the CF₃ group. |
| pKa of Pyridine Nitrogen | ~6.02 | ~3.52 | The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the pyridine ring, reducing the basicity of the nitrogen atom.[5] |
| Metabolic Stability (in vitro t₁/₂) | Shorter | Longer[6] | The C-F bond is significantly stronger than the C-H bond, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][4] |
Data is illustrative and can vary based on the position of substitution and the overall molecular context.
Electronic Effects: Modulating Basicity and Interactions
The trifluoromethyl group is a strong electron-withdrawing group, in stark contrast to the weakly electron-donating methyl group.[7] This has a profound impact on the electronic properties of the pyridine ring. The most notable consequence is a significant reduction in the basicity (pKa) of the pyridine nitrogen.[5] This modulation of pKa can be critical for optimizing drug-receptor interactions, as it can alter the ionization state of the molecule at physiological pH, affecting its ability to form key hydrogen bonds or ionic interactions with the target protein.
Metabolic Stability: Blocking Metabolic Hotspots
One of the primary motivations for introducing a trifluoromethyl group is to enhance metabolic stability.[6] Methyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway for many drugs.[8] The exceptional strength of the carbon-fluorine bond makes the trifluoromethyl group highly resistant to such enzymatic degradation.[1] By replacing a metabolically labile methyl group with a trifluoromethyl group, chemists can effectively block this "metabolic hotspot," leading to a longer half-life and improved pharmacokinetic profile.[6][9]
Part 2: Synthetic Strategies for Trifluoromethylation of Pyridines
The introduction of a trifluoromethyl group onto a pyridine ring can be a synthetic challenge. Several methods have been developed, each with its own advantages and limitations.
Common Synthetic Approaches:
-
From Trichloromethylpyridines: A classical approach involves the halogen exchange (HALEX) reaction of a trichloromethylpyridine with a fluorine source like HF or antimony trifluoride.[7][10] This method is often suitable for large-scale synthesis but may require harsh reaction conditions.
-
Building Block Approach: This strategy utilizes a trifluoromethyl-containing precursor to construct the pyridine ring.[11][12] This can offer better control over regioselectivity.
-
Direct Trifluoromethylation: Modern methods involve the direct introduction of a CF₃ group onto the pyridine ring using various trifluoromethylating reagents, such as trifluoromethylcopper (CuCF₃) or Togni's reagent.[12] These reactions often proceed under milder conditions.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
This protocol describes a practical and efficient method for the synthesis of α-trifluoromethylated pyridines.[11]
Diagram 1: Synthetic Workflow for α-Trifluoromethylated Pyridines
Caption: A streamlined workflow for the synthesis of α-trifluoromethylated pyridines via cobalt-catalyzed cycloaddition.
Step-by-Step Procedure:
-
To a reaction vessel, add the nitrile (1.0 eq), trifluoromethylated diyne (1.5 eq), CoCl₂(phen) (0.03 eq), Zn powder (0.1 eq), and ZnBr₂ (0.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 80°C for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.[11]
Part 3: Experimental Workflow for Evaluating the Bioisosteric Replacement
A systematic and rigorous experimental workflow is essential to objectively compare the performance of the methyl- and trifluoromethyl-substituted pyridine analogs.
Diagram 2: Comprehensive Evaluation Workflow
Caption: A structured workflow for the comparative evaluation of methyl vs. trifluoromethyl pyridine analogs.
Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method
This is the gold-standard method for logP determination.[13]
-
Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[14]
-
Dissolve a known amount of the test compound in one of the phases.
-
Combine the two phases in a flask and shake vigorously until equilibrium is reached (typically several hours).[15]
-
Separate the two phases by centrifugation.
-
Accurately measure the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[16]
-
Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[18][19]
-
Preparation: Thaw human liver microsomes (HLM) and the NADPH regenerating system on ice.[19] Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the HLM, NADPH regenerating system, and buffer. Pre-incubate at 37°C.[8]
-
Initiate Reaction: Add the test compound to the wells to start the metabolic reaction.[19]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).[8]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[6]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[6]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20]
Conclusion
The bioisosteric replacement of a methyl group with a trifluoromethyl group on a pyridine scaffold is a powerful strategy in drug discovery. This substitution can lead to significant improvements in metabolic stability and can be used to fine-tune lipophilicity and basicity.[1][5][6] However, the effects are highly context-dependent, and a comprehensive experimental evaluation is essential to validate the desired improvements in the overall drug-like properties of a molecule. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically investigate and leverage this important medicinal chemistry tactic.
References
-
U.S. Food and Drug Administration. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
O'Hagan, D. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Yoshida, K., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. [Link]
-
Wang, Y., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. A. (2021). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
ReadyToProcess. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- Google Patents. (1987).
-
Alemán, C., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Yekeler, H. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]
-
Thompson, J. D., & Cramer, C. J. (2000). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery. [Link]
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Synple Chem. (2026). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
-
Short, K., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
-
Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Begg, M. W., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kulkarni, P. M., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]
-
Singh, R., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
-
van der Velden, J., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
-
Stanovnik, B., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]
-
Ghiringhelli, D., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
-
Aikawa, K., et al. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
ResearchGate. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. [Link]
-
ResearchGate. (2025). (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling. [Link]
-
Schmale, D. C., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. acdlabs.com [acdlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validating Purity of 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine via LC-MS
Executive Summary: The Purity Imperative
In the high-stakes arena of drug development, 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine represents a privileged scaffold—combining the metabolic stability of the trifluoromethyl group with the hydrogen-bonding potential of the nitrile. However, its synthesis (typically via Suzuki-Miyaura cross-coupling) introduces a specific profile of "silent" impurities that standard HPLC-UV methods frequently miss.[1]
This guide objectively compares High-Resolution LC-MS (HR-LC-MS) against traditional HPLC-UV and GC-MS workflows.[1] We demonstrate why LC-MS is not just an alternative, but the mandatory primary validation tool for this compound, specifically for detecting non-chromophoric boronic acid residues and resolving isobaric defluorinated byproducts.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of the proposed LC-MS method against industry-standard alternatives for this specific fluorinated heterocycle.
Table 1: Performance Matrix for Purity Validation
| Feature | LC-MS (ESI+) (Recommended) | HPLC-UV (254 nm) (Standard QC) | GC-MS (EI) (Alternative) |
| Specificity | High. Mass-to-charge (m/z) discrimination resolves co-eluting peaks.[1] | Medium. Relies solely on retention time; "blind" to co-eluting impurities with similar | High. Good for volatiles, but poor for thermally labile precursors.[1] |
| Impurity Detection | Detects non-chromophoric impurities (e.g., boronate esters, inorganic salts). | Limited. Misses impurities lacking a conjugated | Limited. High-boiling oligomers may not elute or degrade in the injector.[1] |
| Sensitivity (LOD) | < 0.1% (Trace). Essential for genotoxic impurity screening.[1] | ~0.5 - 1.0%. Often insufficient for trace analysis in late-stage development.[1] | < 0.1%. Excellent, but limited by sample volatility.[1] |
| CF | Indirect. Confirmed via mass defect and fragmentation (loss of CF | None. Cannot confirm presence of fluorine without orthogonal data (NMR). | Direct. Distinct fragmentation patterns, but ionization is hard (EI).[1] |
| Throughput | Medium. Requires equilibration and data interpretation.[1] | High. Rapid routine screening.[1] | Low. Long run times for high-boiling matrices.[1] |
Scientific Rationale & Method Development
The Causality of Choice: Why ESI+?
Despite the electron-withdrawing nature of the trifluoromethyl (-CF
-
Ionization Mode: Electrospray Ionization (ESI) Positive Mode is selected.[1] The formation of the
ion ( ) is favored under acidic conditions. -
Why not ESI-? While the -CN group is electron-withdrawing, the molecule lacks a labile proton (like a phenol or carboxylic acid) to form a stable
ion efficiently, making ESI- significantly less sensitive.
Column Chemistry: The Fluorine Effect
Standard C18 columns often fail to resolve fluorinated regioisomers due to the "fluorous effect"—the unique hydrophobic character of the C-F bond.
-
Primary Choice: C18 (End-capped). Robust for general hydrophobicity.[1]
-
Orthogonal Choice: PFP (Pentafluorophenyl). The
- and F-F interactions provide superior selectivity for separating the target product from des-fluoro impurities (common synthesis defects).
The "Silent" Impurity Problem
In the Suzuki coupling of 2-chloro-3-cyano-6-(trifluoromethyl)pyridine with phenylboronic acid, two critical impurities arise:
-
Protodeboronation: Phenylboronic acid degrades to benzene (volatile, invisible to LC-UV).[1]
-
Homocoupling: Biphenyl formation (elutes late, high UV response).[1]
-
Hydrolysis: Conversion of -CN to -CONH
(Amide). This is isobaric (+18 Da mass shift) but has a distinct polarity shift.[1] LC-MS easily tags this via the shift.[1]
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating , meaning the presence of specific marker ions confirms system performance before the sample is even quantified.
Reagents & Instrumentation[1]
-
Instrument: UHPLC coupled to Q-TOF or Orbitrap (for exact mass).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
LC Gradient Parameters
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Rationale |
| 0.00 | 5 | 0.4 | Initial equilibration (trap polar salts).[1] |
| 1.00 | 5 | 0.4 | Hold to elute unretained matrix.[1] |
| 8.00 | 95 | 0.4 | Linear ramp to elute hydrophobic product.[1] |
| 10.00 | 95 | 0.4 | Wash column (remove dimers).[1] |
| 10.10 | 5 | 0.4 | Re-equilibration.[1] |
MS Source Parameters (ESI+)[1]
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325°C
-
Fragmentor: 100 V (Optimized to prevent in-source loss of CF
). -
Scan Range:
100 – 1000.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating purity, ensuring no "false passes" occur due to method limitations.
Figure 1: Analytical Decision Matrix. This workflow ensures that UV-silent impurities or co-eluting species are flagged by the MS detector, preventing false purity assignment.
Data Interpretation & Acceptance Criteria
To validate the method under ICH Q2(R2) guidelines [1], use the following criteria:
Specificity (The "Purity" Test)
-
Requirement: The extracted ion chromatogram (EIC) for the product (
249.06) must not overlap with the EIC of the starting material (2-chloro-analogue, ~206/208). -
Isotope Check: The product contains no Chlorine or Bromine.
Linearity & Range
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Acceptance:
.[1] -
Note: Pyridines can tail on silica-based columns.[1] If peak symmetry factor > 1.5, add 5 mM Ammonium Formate to the mobile phase to mask silanols.
Accuracy (Recovery)
-
Spike the crude reaction mixture with a known standard of the product.
-
Acceptance: 95-105% recovery.[1] This confirms that the reaction matrix (boron salts, Pd catalyst) does not suppress the ESI signal (Matrix Effect).
Troubleshooting Common Failure Modes
Issue: Signal Suppression (Matrix Effect)
-
Symptom: Low sensitivity for the product despite high concentration.
-
Cause: Co-eluting boronic acid salts or Palladium-ligand complexes competing for charge in the ESI droplet.[1]
-
Solution: Switch to a Divert Valve setup. Divert the first 1.5 minutes of flow (containing salts) to waste before switching to the MS source [3].
Issue: In-Source Fragmentation
-
Symptom: Observation of
(Loss of F) or (Loss of HCN).[1] -
Cause: Fragmentor voltage too high.[1]
-
Solution: Perform a "Fragmentor Ramp" experiment (80V to 150V) and select the voltage that maximizes the molecular ion
while minimizing fragments.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3][4][5] European Medicines Agency.[1][4] [Link] [1]
-
Gross, J. H. Mass Spectrometry: A Textbook.[1] Springer, 2017.[1] (Chapter: Isotope Patterns). [Link] [1]
-
Dolan, J. W. LC-MS: Matrix Effects and How to Avoid Them. LCGC North America, 2005.[1] [Link]
-
Agilent Technologies. Analysis of Fluorinated Compounds using PFP Columns. Application Note. [Link] [1]
Sources
A Comparative Efficacy Analysis of Trifluoromethylpyridine-Based Agrochemicals: A Guide for Researchers
The introduction of the trifluoromethylpyridine (TFMP) moiety into agrochemical design has marked a significant advancement in crop protection.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, have led to the development of a diverse range of highly effective insecticides, fungicides, and herbicides.[2][3] This guide provides an in-depth, objective comparison of the efficacy of prominent trifluoromethylpyridine-based agrochemicals, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their work.
I. Understanding the Trifluoromethylpyridine Advantage
The trifluoromethyl group (-CF3) is a powerful bioisostere that can dramatically influence a molecule's biological activity.[3] Its strong electron-withdrawing nature and steric bulk can enhance binding to target enzymes and receptors, leading to increased potency.[2] Furthermore, the C-F bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby prolonging its activity in the target organism and the environment.[3] The pyridine ring, a nitrogen-containing heterocycle, also contributes to the molecule's overall properties, including its systemic movement within plants.
II. Comparative Efficacy of Trifluoromethylpyridine Insecticides
This section evaluates the performance of two key trifluoromethylpyridine insecticides: Flupyradifurone and Chlorfluazuron.
Flupyradifurone: A Modern Solution for Sucking Pests
Flupyradifurone is a systemic butenolide insecticide that provides excellent control of a broad spectrum of sucking pests, including aphids and whiteflies.[4][5] It is recognized for its rapid action and favorable safety profile for many non-target organisms.[4][6]
Mechanism of Action: Flupyradifurone acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs).[4][7][8] Binding to these receptors leads to the continuous stimulation of nerve cells, resulting in depolarization, nerve system failure, and ultimately, the death of the insect.[4][7]
Caption: Mechanism of action of Flupyradifurone.
Efficacy Data:
| Target Pest | LC50 (Flupyradifurone) | LC50 (Imidacloprid) | Reference |
| Aphids | Lower than Imidacloprid | Higher than Flupyradifurone | [4] |
| Whiteflies | Lower than Imidacloprid | Higher than Flupyradifurone | [4] |
Note: Specific LC50 values were not provided in the source, but the relative potency was indicated.
Field trials have demonstrated the high efficiency of flupyradifurone in controlling lettuce aphids, achieving up to 96% control within 6-10 days of application.[4]
Chlorfluazuron: A Potent Insect Growth Regulator
Chlorfluazuron is a benzoylurea insecticide that acts as a potent insect growth regulator (IGR).[9] It is particularly effective against chewing pests, primarily from the order Lepidoptera.[10][11]
Mechanism of Action: Chlorfluazuron inhibits the synthesis of chitin, a crucial component of the insect exoskeleton.[9] This disruption of chitin formation prevents proper molting, leading to developmental abnormalities and the death of larvae and pupae.[9][12]
Caption: Mechanism of action of Chlorfluazuron.
Efficacy Data:
| Target Pest | Application Rate | Efficacy | Reference |
| Chewing insects on cotton | 10-100 g/ha | Effective control | [10] |
| Plutella and thrips on vegetables | 10-100 g/ha | Effective control | [10] |
III. Comparative Efficacy of Trifluoromethylpyridine Fungicides
This section compares the efficacy of two prominent trifluoromethylpyridine fungicides: Fluopyram and Picoxystrobin.
Fluopyram: A Dual-Action Fungicide and Nematicide
Fluopyram is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[2][13][14] It exhibits both fungicidal and nematicidal activity, making it a versatile tool for crop protection.[13][15]
Mechanism of Action: Fluopyram inhibits the mitochondrial respiration in fungi and nematodes by targeting Complex II (succinate dehydrogenase) in the electron transport chain.[13][14][16] This blockage of energy production leads to the cessation of growth and eventual death of the pathogen.[14][16]
Caption: Mechanism of action of Fluopyram.
Efficacy Data:
| Fungal Pathogen | EC50 (µg/mL) | Reference |
| Fusarium virguliforme | 3.35 | [17] |
| Botrytis cinerea | 5.389 | [17] |
| Alternaria solani | 0.244 | [17] |
In field trials, a pre-mix of Fluopyram and Trifloxystrobin at 600 ml/ha demonstrated the best management of purple blotch in onions, with a disease index of 22.03% and a maximum bulb yield of 24.77 t/ha.[18]
Picoxystrobin: A Systemic Strobilurin Fungicide
Picoxystrobin is a systemic fungicide from the strobilurin class (QoI fungicides).[19][20] It provides broad-spectrum control of various fungal diseases in crops like cereals, fruits, and vegetables.[19][21]
Mechanism of Action: Picoxystrobin inhibits mitochondrial respiration by blocking electron transfer at the Quinone outer (Qo) site of the cytochrome bc1 complex (Complex III).[20][22] This disruption of the electron transport chain prevents ATP synthesis, leading to fungal cell death.[22][23]
Caption: Mechanism of action of Picoxystrobin.
Efficacy Data:
| Fungal Pathogen | EC50 (µg/mL) | Reference |
| Neopestalotiopsis clavispora (mycelial growth) | 0.0062 - 0.0658 | [24] |
| Neopestalotiopsis clavispora (spore germination) | 0.0014 - 0.0099 | [24] |
In planta studies showed that picoxystrobin at 4 µg/mL provided 89.9% protective control and 79.7% curative control of vine tea leaf blight.[24]
IV. Efficacy of a Trifluoromethylpyridine Herbicide
This section focuses on Haloxyfop-P-methyl, a selective post-emergence herbicide.
Haloxyfop-P-methyl: Targeted Control of Grassy Weeds
Haloxyfop-P-methyl is an aryloxyphenoxypropionate ("fop") herbicide used for the control of annual and perennial grass weeds in broadleaf crops.[25][26][27]
Mechanism of Action: Haloxyfop-P-methyl inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[25][26][27] ACCase is essential for fatty acid synthesis, which is a critical component of cell membranes.[28][29] By blocking this enzyme, Haloxyfop-P-methyl disrupts cell membrane formation, leading to the death of the grass weed while leaving broadleaf crops unharmed due to a less sensitive form of the ACCase enzyme.[28][29]
Caption: Mechanism of action of Haloxyfop-P-methyl.
Efficacy Data:
| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Wild oats (Avena ludoviciana) | 78 | ~85 | [7] |
| Paradoxa grass (Phalaris paradoxa) | 78 | ~85 | [7] |
| Liverseed grass (Urochloa panicoides) | 104 | Consistent control | [7] |
| Barnyard grass (Echinochloa spp.) | 104 | Consistent control | [7] |
| Various grassy weeds in groundnut | 0.3-0.4 L/fed | 77-92 | [15][30] |
| Grassy weeds in soybean | 100-125 g/ha | up to 85 | [12] |
V. Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are essential. The following are examples of widely accepted methodologies for testing the efficacy of insecticides, fungicides, and herbicides, based on guidelines from organizations such as the OECD and WHO.[4][13][14]
Insecticide Efficacy Testing: Leaf-Dip Bioassay
This method is commonly used to determine the contact toxicity of an insecticide.
Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect pest.
Materials:
-
Test insecticide and a suitable solvent
-
Target insects (e.g., aphids, whiteflies) of a uniform age and stage
-
Host plant leaves
-
Petri dishes with moistened filter paper
-
Micropipettes
-
Distilled water
-
Surfactant (optional)
Procedure:
-
Prepare a series of at least five graded concentrations of the test insecticide in distilled water (with a surfactant if necessary).
-
Prepare a control solution containing only distilled water (and surfactant if used).
-
Dip host plant leaves into each insecticide concentration and the control solution for a standardized period (e.g., 10 seconds).
-
Allow the leaves to air dry.
-
Place one treated leaf in each petri dish.
-
Introduce a known number of target insects (e.g., 20-30) into each petri dish.
-
Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).
Caption: Experimental workflow for a leaf-dip bioassay.
Fungicide Efficacy Testing: Amended-Agar Assay
This in vitro method is used to determine the effect of a fungicide on the mycelial growth of a fungal pathogen.
Objective: To determine the median effective concentration (EC50) of a fungicide that inhibits 50% of the mycelial growth of a target fungus.
Materials:
-
Test fungicide and a suitable solvent
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Target fungal culture
-
Sterile petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of the test fungicide.
-
Prepare a series of dilutions of the fungicide in sterile molten PDA to achieve the desired final concentrations.
-
Pour the amended and control (PDA only) agar into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each amended and control agar plate.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
Caption: Experimental workflow for an amended-agar assay.
Herbicide Efficacy Testing: Whole-Plant Pot Assay
This assay evaluates the post-emergence efficacy of a herbicide on target weed species.
Objective: To determine the dose-response of a target weed species to a herbicide and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).
Materials:
-
Test herbicide and formulation adjuvants
-
Target weed seeds
-
Pots with a suitable soil mix
-
Greenhouse or controlled environment chamber
-
Sprayer calibrated to deliver a precise volume
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare a series of herbicide dilutions to be applied at different rates (e.g., g a.i./ha).
-
Include an untreated control group.
-
Apply the herbicide treatments to the weeds using a calibrated sprayer, ensuring uniform coverage.
-
Return the pots to the greenhouse or growth chamber and maintain optimal growing conditions.
-
Visually assess phytotoxicity and weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the weeds.
-
Determine the fresh and/or dry weight of the biomass.
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Use a dose-response model to calculate the GR50 value.
Caption: Experimental workflow for a whole-plant pot assay.
VI. Conclusion
Trifluoromethylpyridine agrochemicals represent a significant and diverse class of crop protection agents. Their efficacy stems from potent and often specific modes of action against a wide range of pests, diseases, and weeds. This guide has provided a comparative overview of the performance of key trifluoromethylpyridine-based insecticides, fungicides, and herbicides, supported by available experimental data. The detailed experimental protocols offer a framework for conducting robust and reproducible efficacy studies. As research in this area continues, a deeper understanding of the structure-activity relationships and the development of novel trifluoromethylpyridine compounds will undoubtedly lead to even more effective and sustainable solutions for global agriculture.
VII. References
-
Fluopyram for Nematode Control: What You Need to Know. POMAIS Agriculture. 33
-
11 Fluopyram: Efficacy and Beyond on Problematic Diseases. CABI Digital Library.
-
Flupyradifurone. Wikipedia.
-
Evaluation of the Efficacy of Flupyradifurone against Bemisia tabaci on Cassava in Tanzania. MDPI.
-
Exploring the Benefits and Applications of Picoxystrobin Fungicide in Crop Protection. Medium.
-
A Comparative Analysis of Haloxyfop-P-methyl and Quizalofop-P-ethyl for Effective Grass Weed Management. Benchchem.
-
Application Notes and Protocols for Haloxyfop-P-Methyl in Weed Resistance Studies. Benchchem.
-
Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops. JIN DUN CHEMISTRY.
-
All About Flupyradifurone. Bayer Global.
-
Flupyradifurone: a brief profile of a new butenolide insecticide. PMC.
-
Haloxyfop-P-methyl Herbicide. POMAIS Agriculture.
-
Fluopyram. MedchemExpress.com.
-
Highly Effective Pesticide Fungicide Picoxystrobin 22.5%SC. Awiner Biotech.
-
Haloxyfop-P-methyl Herbicides. POMAIS.
-
Chlorfluazuron Model : 50g/L EC. Crop Protection Products, Insecticide, Fungicide, Herbicide, Pesticide Mixtures.
-
Pesticide Consultancy Service, India PICOXYSTROBIN GROUP 11 Picoxystrobin is a novel strobilurin (methoxy acrylate) fungicide fo. agropages.com.
-
Herbicidal Efficacy of Haloxyfop-P-Methyl for Post-Emergence Grassy Weeds Control in Groundnut (Arachis Hypogaea L.). UL Open Access.
-
Fluopyram: Mechanism, Function, and Agricultural Applications. Blog - Haoyuhang Economic & Trade.
-
The Science Behind Chlorfluazuron: An Anti-Moulting Agent for Insect Control. NINGBO INNO PHARMCHEM CO.,LTD.
-
Chlorfluazuron TC. Heben Pesticide.
-
How does Haloxyfop control young grassy weeds in fields of broadleaved crops?. Biology Stack Exchange.
-
Picoxystrobin Technical. Coromandel.
-
CHLORFLUAZURON. Inxight Drugs.
-
Chlorfluazuron Insecticide Overview. Scribd.
-
Picoxystrobin 22.52% SC. Peptech Biosciences Ltd.
-
Herbicidal Efficacy of Haloxyfop-P-Methyl for Post-Emergence Grassy Weeds Control in Groundnut (Arachis Hypogaea L.). CORE.
-
Efficacy of post-emergence application of haloxyfop-R-methyl on weed control, yield and economics of soybean. Indian Society of Weed Science.
-
Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science.
-
PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards.
-
How can I determine the EC50 of plant extracts/insecticides?. ResearchGate.
-
Multi-state Fungicide Efficacy Trials to Manage Tar Spot and Improve Economic Returns in Corn in the United States and Canada. Crop Protection Network.
-
Biological test method: acute lethality of effluents to daphnia magna. Canada.ca.
-
Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. Medium.
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ResearchGate.
-
chlorfluazuron. isk.
-
Chlorfluazuron (Ref: CGA 112913). AERU - University of Hertfordshire.
-
Evaluation of Pre-mix Fungicide, Fluopyram and Trifloxystrobin 250SC against Purple Blotch Disease of Onion in. SciSpace.
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.
-
Field Efficacy of Fluopyram Suspension Concentrate against Pine Wilt Disease and Its Distribution and Persistence in Pine Tree Tissues. ResearchGate.
-
Flupyradifurone. New Active Ingredient Review.
-
Comparative Trial of Effectiveness of Pyrethroid Insecticides Against Peridomestic Populations of Triatoma infestans in Northwestern Argentina. PMC.
-
Inhibitory Effect and Control Efficacy of Picoxystrobin against Neopestalotiopsis clavispora, Causing Vine Tea Leaf Blight. MDPI.
-
Fungicide Modes of Action. Crop Science US.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
-
The Effects of Exposure to Flupyradifurone on Survival, Development, and Foraging Activity of Honey Bees (Apis mellifera L.) under Field Conditions. MDPI.
Sources
- 1. chigroup.site [chigroup.site]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 5. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caws.org.nz [caws.org.nz]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. hracglobal.com [hracglobal.com]
- 10. eppltd.com [eppltd.com]
- 11. iskbc.com [iskbc.com]
- 12. isws.org.in [isws.org.in]
- 13. oecd.org [oecd.org]
- 14. policycommons.net [policycommons.net]
- 15. ulopenaccess.com [ulopenaccess.com]
- 16. pacmossi.org [pacmossi.org]
- 17. images.chemycal.com [images.chemycal.com]
- 18. scispace.com [scispace.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdpr.ca.gov [cdpr.ca.gov]
- 22. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. The fungicide "fluopyram" promotes pepper growth by increasing the abundance of P-solubilizing and N-fixing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]
- 26. DSpace [iris.who.int]
- 27. Ecotoxicity Resources - Pesticide Info [pesticideinfo.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 31. researchgate.net [researchgate.net]
- 32. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method • Environmental Studies (EVS) Institute [evs.institute]
- 33. pomais.com [pomais.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
